molecular formula C10H12O2 B018722 4'-Methoxypropiophenone-methyl-d3 CAS No. 89717-81-7

4'-Methoxypropiophenone-methyl-d3

Cat. No.: B018722
CAS No.: 89717-81-7
M. Wt: 167.22 g/mol
InChI Key: ZJVAWPKTWVFKHG-FIBGUPNXSA-N
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Description

4'-Methoxypropiophenone-methyl-d3, also known as 4'-Methoxypropiophenone-methyl-d3, is a useful research compound. Its molecular formula is C10H12O2 and its molecular weight is 167.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4'-Methoxypropiophenone-methyl-d3 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4'-Methoxypropiophenone-methyl-d3 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,3,3-trideuterio-1-(4-methoxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-3-10(11)8-4-6-9(12-2)7-5-8/h4-7H,3H2,1-2H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJVAWPKTWVFKHG-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])CC(=O)C1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50492153
Record name 1-(4-Methoxyphenyl)(3,3,3-~2~H_3_)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50492153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89717-81-7
Record name 1-(4-Methoxyphenyl)(3,3,3-~2~H_3_)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50492153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4'-Methoxypropiophenone-d3 molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4'-Methoxypropiophenone-d3 (Molecular Weight, Formula, and Analytical Application) Content Type: Technical Deep Dive / Whitepaper Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals[1]

Precision Quantitation and Isotopic Applications in Mass Spectrometry

Executive Summary

4'-Methoxypropiophenone-d3 (PMP-d3) is the stable isotope-labeled analog of 4'-Methoxypropiophenone, a critical intermediate in the synthesis of pharmaceutical compounds (e.g., Tapentadol) and a precursor often monitored in forensic toxicology.[1] This guide details its physicochemical properties, validates its use as an Internal Standard (IS) in LC-MS/MS workflows, and provides expert protocols for minimizing bioanalytical bias caused by matrix effects.[1]

Molecular Identity & Physicochemical Properties[1][2][3][4]

The introduction of three deuterium atoms (


) alters the mass-to-charge ratio (

) of the molecule, allowing for mass-resolved discrimination from the native analyte while retaining nearly identical chromatographic behavior.
Chemical Specifications

The following data represents the specific isomer 3,3,3-trideuterio-1-(4-methoxyphenyl)propan-1-one , where the deuterium label is located on the terminal methyl group of the propionyl chain. This is the standard commercial isotopologue (CAS: 89717-81-7).[1]

ParameterNative AnalyteDeuterated Standard (IS)
Compound Name 4'-Methoxypropiophenone4'-Methoxypropiophenone-d3
Chemical Formula


Average Mol.[1][2][3][4] Weight 164.20 g/mol 167.22 g/mol
Monoisotopic Mass 164.0837 Da167.1026 Da
CAS Number 121-97-189717-81-7
Appearance White to pale yellow solid/liquidPale yellow solid
Solubility Methanol, Acetonitrile, DMSOMethanol, Acetonitrile, DMSO
Structural Visualization

The diagram below illustrates the specific labeling position (terminal methyl) which is critical for understanding fragmentation patterns in MS/MS.

ChemicalStructure cluster_legend Key Structural Features Core Propiophenone Backbone Methoxy 4'-Methoxy Group (-OCH3) Core->Methoxy Para Position Label Terminal Methyl-d3 (-CD3) Core->Label Side Chain (Alpha to Carbonyl)

Figure 1: Structural topology of 4'-Methoxypropiophenone-d3 highlighting the stable isotope location.[1]

Analytical Application: LC-MS/MS Methodology

The "Deuterium Isotope Effect" in Chromatography

While PMP-d3 is designed to co-elute with the native analyte to compensate for matrix effects, researchers must be aware of the Deuterium Isotope Effect . The C-D bond is shorter and has a smaller molar volume than the C-H bond, slightly reducing the lipophilicity of the molecule.

  • Observation: In Reversed-Phase Liquid Chromatography (RPLC), deuterated isotopologues often elute slightly earlier than their non-deuterated counterparts.[1][5]

  • Impact: If the retention time shift is significant (>0.1 min), the IS may not experience the exact same ion suppression/enhancement as the analyte.

  • Mitigation: Use high-efficiency columns (e.g., C18 sub-2

    
    ) and optimize the gradient to ensure the shift is negligible relative to the peak width.
    
Mass Spectrometry Transitions (MRM)

In Triple Quadrupole (QqQ) systems, the fragmentation pattern is dictated by the stability of the acylium ion or the substituted benzene ring.

  • Precursor Ion (Q1):

    
    
    
    
    
  • Primary Product Ion (Q3):

    
     (Methoxybenzoyl cation)
    
    • Mechanism:[1][4][6][7] Cleavage of the propionyl bond releases the labeled propyl chain (

      
      ).
      
    • Note: The fragment ion (

      
      ) is identical to the native analyte's fragment. Specificity is achieved solely through Q1 selection (
      
      
      
      vs
      
      
      ).

Fragmentation Precursor Precursor Ion [M+H]+ = 167.1 Transition Collision Induced Dissociation (CID) Precursor->Transition Q2 Cell Product Product Ion (Methoxybenzoyl Cation) m/z = 121.0 Transition->Product Primary Quantifier NeutralLoss Neutral Loss Propane-d3 species Transition->NeutralLoss Lost

Figure 2: Proposed fragmentation pathway for MRM transition monitoring.

Experimental Protocol: Standard Preparation & Validation

Objective: To prepare a calibration standard curve using PMP-d3 as the Internal Standard for quantification in biological plasma.

Reagents & Equipment[1][9]
  • Analyte: 4'-Methoxypropiophenone (Ref Std).[1]

  • IS: 4'-Methoxypropiophenone-d3 (>98% isotopic purity).[1]

  • Solvent: LC-MS Grade Methanol.[1]

  • Matrix: Blank Human Plasma (K2EDTA).

Step-by-Step Workflow

Step 1: Stock Solution Preparation

  • Weigh 1.0 mg of PMP-d3 into a 10 mL volumetric flask.

  • Dissolve in Methanol to yield a 100 µg/mL (100,000 ng/mL) primary stock.

  • Storage: Store at -20°C. Stable for 6 months (verify stability experimentally).

Step 2: Working Internal Standard (WIS) Preparation

  • Dilute the primary stock with 50:50 Methanol:Water to a concentration of 500 ng/mL .

  • Why: This concentration targets a signal intensity of ~10^5-10^6 cps, ensuring it does not suppress the analyte signal while remaining well above the limit of detection.

Step 3: Sample Processing (Protein Precipitation)

  • Aliquot 50 µL of plasma sample into a 96-well plate.

  • Add 200 µL of Acetonitrile containing the WIS (500 ng/mL) .

  • Vortex aggressively for 5 minutes.

  • Centrifuge at 4,000 x g for 10 minutes at 4°C.

  • Transfer supernatant to a fresh plate for LC-MS/MS injection.[1]

Validation Criteria (Self-Validating System)

To ensure the protocol is working, check the IS Response Consistency :

  • Plot the peak area of PMP-d3 across all samples (Standards, QCs, Blanks, Unknowns).

  • Acceptance: The CV (Coefficient of Variation) of the IS area should be

    
     across the run. A trend line drift indicates instrument drift or matrix accumulation on the column.
    

Workflow Stock 1. Primary Stock (1 mg/mL in MeOH) WIS 2. Working IS Solution (500 ng/mL in ACN) Stock->WIS Dilution Spike 3. Protein Precipitation (Plasma + WIS) WIS->Spike Precipitant Centrifuge 4. Centrifugation (Remove Proteins) Spike->Centrifuge LCMS 5. LC-MS/MS Analysis (MRM Mode) Centrifuge->LCMS Supernatant Data 6. Data Processing (Ratio: Analyte Area / IS Area) LCMS->Data

Figure 3: Bioanalytical workflow for PMP quantification using PMP-d3.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12342424, 4'-Methoxypropiophenone-methyl-d3. Retrieved from [Link]

  • U.S. Food and Drug Administration (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Wang, S., & Cyronak, M. (2007).Deuterium isotope effect on retention time and its impact on quantitative LC-MS/MS. Journal of Chromatography B. (General reference on isotope effects in RPLC).

Sources

An In-depth Technical Guide to the Solubility of Ethyl-d3 4-methoxyphenyl ketone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of Ethyl-d3 4-methoxyphenyl ketone, a deuterated analog of 4-methoxyacetophenone. Recognizing the scarcity of publicly available quantitative solubility data for this specific isotopologue, this document takes a two-pronged approach. First, it presents a detailed, field-proven methodology for determining both kinetic and thermodynamic solubility, empowering researchers to generate precise and reliable data in their own laboratories. Second, it provides known solubility data for the non-deuterated parent compound, 4-methoxyacetophenone, which serves as a robust proxy for predicting the solubility behavior of its deuterated counterpart. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's physicochemical properties to ensure the success of their experimental and developmental programs.

Introduction: The Significance of Solubility in Research and Development

Ethyl-d3 4-methoxyphenyl ketone is a stable-isotope-labeled form of 4-methoxyacetophenone. The incorporation of deuterium (d3) at the ethyl group makes it a valuable internal standard for mass spectrometry-based quantitative analysis of 4-methoxyacetophenone in complex biological or environmental matrices. The parent compound is a common intermediate in organic synthesis and is found in various natural products.

A compound's solubility is a critical physicochemical parameter that influences its behavior in a multitude of applications. In drug discovery, poor solubility can lead to unreliable in vitro assay results, limited oral bioavailability, and challenges in formulation development.[1][2] For analytical chemistry, understanding the solubility of an internal standard is paramount for preparing accurate stock solutions and ensuring its compatibility with the chosen analytical method.

This guide addresses the current information gap by providing not just data, but also the fundamental scientific principles and actionable protocols for solubility determination.

Predicted Solubility Profile of Ethyl-d3 4-methoxyphenyl ketone

While specific quantitative solubility data for Ethyl-d3 4-methoxyphenyl ketone is not readily found in the public domain, the solubility of its non-deuterated parent compound, 4-methoxyacetophenone (CAS 100-06-1), is well-documented. The substitution of three protons with three deuterium atoms in the ethyl group results in a negligible change in polarity and intermolecular forces. Therefore, the solubility of Ethyl-d3 4-methoxyphenyl ketone is expected to be nearly identical to that of 4-methoxyacetophenone.

The following table summarizes the known solubility of 4-methoxyacetophenone in various solvents. This data serves as a strong predictive foundation for researchers working with the deuterated analog.

SolventSolubilityTemperature (°C)Source
Water2.474 g/L20[3][4]
EthanolSolubleNot Specified[5][6]
Diethyl EtherSolubleNot Specified[5][6]
AcetoneSolubleNot Specified[6]
ChloroformSolubleNot Specified[6]

As indicated, 4-methoxyacetophenone exhibits low solubility in water and is readily soluble in common organic solvents.[5][6][7] This profile is characteristic of a moderately lipophilic compound, which is consistent with its calculated LogP of approximately 1.7.[4][6]

Experimental Determination of Solubility: A Methodological Deep Dive

To obtain precise and application-specific solubility data, direct experimental measurement is essential. The choice of method depends on the stage of research and the required throughput and accuracy. Here, we detail the protocols for both kinetic and thermodynamic solubility determination.

Kinetic vs. Thermodynamic Solubility: Understanding the "Why"

It is crucial to distinguish between kinetic and thermodynamic solubility, as they provide different, yet complementary, information.

  • Kinetic Solubility is typically measured in early-stage discovery.[1] It reflects the solubility of a compound when rapidly precipitated from a high-concentration stock solution (usually in DMSO) into an aqueous buffer.[1][8][9] This method is high-throughput and mimics conditions in many in vitro biological assays.[8] However, it can often overestimate the true solubility because it may lead to the formation of a supersaturated solution or amorphous precipitate.[10]

  • Thermodynamic Solubility (or equilibrium solubility) is the true saturation concentration of a compound in a solvent at equilibrium.[2][11] This is determined by equilibrating an excess of the solid compound with the solvent over an extended period.[2] It is a lower-throughput but more accurate measure, critical for formulation development and biopharmaceutical classification.[2][12]

Experimental Workflow Overview

The following diagram illustrates the general workflow for determining both kinetic and thermodynamic solubility.

G cluster_0 Solubility Determination Workflow start Start: Compound (Solid or DMSO Stock) kinetic_prep Kinetic Prep: Add DMSO stock to aqueous buffer start->kinetic_prep Kinetic Assay thermo_prep Thermodynamic Prep: Add excess solid to solvent start->thermo_prep Thermodynamic Assay kinetic_incubate Short Incubation (e.g., 1-2 hours) kinetic_prep->kinetic_incubate kinetic_separate Separate Undissolved: Filter or Centrifuge kinetic_incubate->kinetic_separate kinetic_quantify Quantify Supernatant: HPLC-UV or LC-MS/MS kinetic_separate->kinetic_quantify kinetic_result Kinetic Solubility Value kinetic_quantify->kinetic_result thermo_incubate Long Incubation (Equilibration) (e.g., 24-48 hours with agitation) thermo_prep->thermo_incubate thermo_separate Separate Undissolved: Filter or Centrifuge thermo_incubate->thermo_separate thermo_quantify Quantify Supernatant: HPLC-UV or LC-MS/MS thermo_separate->thermo_quantify thermo_result Thermodynamic Solubility Value thermo_quantify->thermo_result

Caption: General workflow for kinetic and thermodynamic solubility assays.

Protocol 1: High-Throughput Kinetic Solubility by Turbidimetry

This method is ideal for rapid screening and provides a quick assessment of a compound's propensity to precipitate under assay-like conditions.

Principle: A DMSO stock solution of the compound is serially diluted in an aqueous buffer. The concentration at which the compound precipitates is detected by an increase in turbidity (light scattering), measured using a plate reader.

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of Ethyl-d3 4-methoxyphenyl ketone in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to ~5 µM).

  • Addition to Buffer: In a separate 96-well clear-bottom plate, add 98 µL of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well.

  • Initiate Precipitation: Transfer 2 µL of each DMSO concentration from the dilution plate to the corresponding well of the buffer plate. This results in a final DMSO concentration of 2%.

  • Incubation: Shake the plate for 1-2 hours at a controlled temperature (e.g., 25°C).

  • Measurement: Measure the absorbance (turbidity) of each well at a wavelength where the compound does not absorb, typically between 500-700 nm.

  • Data Analysis: Plot the turbidity reading against the compound concentration. The kinetic solubility is defined as the concentration at which the turbidity significantly increases above the baseline (e.g., 3 standard deviations above the mean of the buffer/DMSO-only controls).

Protocol 2: Gold-Standard Thermodynamic Solubility by Shake-Flask Method

This method provides the true equilibrium solubility and is considered the gold standard.

Principle: An excess of the solid compound is agitated in the solvent for a prolonged period to ensure equilibrium is reached. The resulting saturated solution is then filtered, and the concentration of the dissolved compound is quantified.

Step-by-Step Methodology:

  • Sample Preparation: Add an excess amount of solid Ethyl-d3 4-methoxyphenyl ketone (e.g., 1-2 mg) to a glass vial. The exact amount should be enough to ensure solid remains at the end of the experiment.

  • Solvent Addition: Add a known volume of the desired solvent (e.g., 1 mL of buffered solution) to the vial.

  • Equilibration: Seal the vial and place it on a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for 24 to 48 hours. The prolonged agitation is critical to achieve equilibrium.

  • Phase Separation: After incubation, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet the excess solid.

  • Filtration: Carefully aspirate the supernatant and filter it through a low-binding 0.22 µm syringe filter to remove any remaining microscopic particles. This step is critical to avoid artificially high results.

  • Quantification: Prepare a calibration curve of the compound in a suitable solvent. Dilute the filtered supernatant and quantify its concentration using a validated analytical method, such as HPLC-UV or LC-MS/MS.

  • Calculation: The measured concentration of the filtered supernatant is the thermodynamic solubility of the compound in that solvent.

Self-Validating Systems and Quality Control

For both protocols, trustworthiness is established through rigorous controls.

  • Reference Compounds: Always include well-characterized reference compounds with known high and low solubility (e.g., hydrocortisone and pyrene) in each assay run to validate the experimental setup.

  • pH Measurement: For aqueous buffers, measure the pH before and after the equilibration period to ensure it has not shifted due to the addition of the compound.[10]

  • Visual Inspection: Visually inspect the wells or vials for any signs of precipitation or undissolved solid.

  • Equilibrium Confirmation: For the shake-flask method, taking samples at multiple time points (e.g., 24h and 48h) can confirm that equilibrium has been reached when the solubility values are consistent.[10]

Conclusion

While direct, published quantitative solubility data for Ethyl-d3 4-methoxyphenyl ketone is limited, this guide provides a robust framework for researchers. By leveraging the data of the parent compound, 4-methoxyacetophenone, as a strong predictive tool and employing the detailed, validated experimental protocols herein, scientists can confidently determine the solubility of this important internal standard. A thorough understanding and precise measurement of solubility are not mere procedural steps; they are foundational pillars for ensuring the quality, reproducibility, and ultimate success of research and development endeavors.

References

  • Vinati Organics. 4-Methoxy Acetophenone (CAS 100-06-1). [Link]

  • Domainex. Turbidimetric (Kinetic) Solubility Assay. [Link]

  • PubChem. 4'-Methoxyacetophenone | C9H10O2 | CID 7476. [Link]

  • Al-Ghabeish, M., & Al-Akayleh, F. (2008). In vitro solubility assays in drug discovery. PubMed. [Link]

  • Safety Data Sheet. 4-methoxy acetophenone cas no 100-06-1. [Link]

  • BioDuro. ADME Solubility Assay. [Link]

  • Evotec. Thermodynamic Solubility Assay. [Link]

  • ChemBK. 4'-Methoxyacetophenone. [Link]

  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

  • protocols.io. In-vitro Thermodynamic Solubility. [Link]

  • FDCELL. ICH Q6B: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. [Link]

  • Singhvi, G., et al. Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. [Link]

  • Cole-Parmer. Material Safety Data Sheet - 4'-Methoxyacetophenone, 98%. [Link]

  • European Medicines Agency. Q 6 B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. [Link]

  • ICH. ICH Topic Q 6 A. Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products. [Link]

  • ECA Academy. ICH Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. [Link]

  • ICH. ICH Harmonised Tripartite Guideline Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products Q6B. [Link]

Sources

Methodological & Application

Protocol for quantifying tolperisone using deuterated internal standard

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Quantitative Analysis of Tolperisone in Human Plasma via LC-MS/MS

Executive Summary

This protocol details a robust, high-throughput Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of Tolperisone in human plasma. Unlike older UV-based methods, this protocol utilizes a Deuterated Internal Standard (Tolperisone-d10) to rigorously correct for matrix effects, extraction efficiency, and ionization variability—critical factors in meeting FDA and EMA bioanalytical guidelines.

Key Advantages:

  • Specificity: Utilization of Tolperisone-d10 (piperidine-d10) ensures that the internal standard co-elutes with the analyte but retains a distinct mass transition, providing real-time correction for ion suppression.

  • Sensitivity: Lower Limit of Quantification (LLOQ) target of 0.5 ng/mL.

  • Throughput: Optimized Protein Precipitation (PPT) extraction for rapid clinical batch processing.

Scientific Rationale & Mechanism

Why Tolperisone-d10? Tolperisone is a centrally acting muscle relaxant prone to metabolic variability (CYP2D6 substrate). In ESI+ MS/MS, the dominant fragmentation pathway involves the cleavage of the piperidine ring.

  • Analyte: Tolperisone (

    
     246.2) fragments to the piperidinium ion (
    
    
    
    98.1).
  • Internal Standard: We utilize Tolperisone-d10 where the deuterium labels are located on the piperidine ring .[1] Consequently, the precursor shifts to

    
     256.2, and the specific fragment shifts to 
    
    
    
    108.1.
  • Critical Note: If a d10-IS with labeling on the phenyl ring were used, the fragment would remain

    
     98.1, causing potential crosstalk. This protocol specifies ring-labeled d10 to prevent this interference.
    

Experimental Workflow

The following diagram illustrates the critical path from sample collection to data acquisition, highlighting the "Self-Validating" checkpoints (IS Addition).

Tolperisone_Workflow Sample Human Plasma Sample (50 µL) IS_Add Add IS (Tolperisone-d10) Correction Factor Sample->IS_Add Spiking Precip Protein Precipitation (Add 150 µL ACN) IS_Add->Precip Matrix Break Vortex Vortex (1 min) & Centrifuge (10k rpm, 10 min) Precip->Vortex Supernatant Transfer Supernatant Dilute 1:1 with Water Vortex->Supernatant Phase Sep LC UPLC Separation (C18 Column) Supernatant->LC Injection (5 µL) MS MS/MS Detection (ESI+, MRM Mode) LC->MS

Figure 1: Step-by-step bioanalytical workflow ensuring internal standard equilibration prior to extraction.

Materials & Reagents

ComponentSpecificationPurpose
Analyte Tolperisone HCl (>99% purity)Calibration Standards
Internal Standard Tolperisone-d10 HCl (Piperidine-d10)Normalization
Matrix Drug-free Human Plasma (K2EDTA)Blank/QC preparation
Solvent A 0.1% Formic Acid in Water (LC-MS Grade)Mobile Phase Aqueous
Solvent B Acetonitrile (LC-MS Grade)Mobile Phase Organic
Precipitant Pure AcetonitrileProtein Precipitation

Detailed Protocol

Solution Preparation
  • Stock Solutions: Prepare 1.0 mg/mL stocks of Tolperisone and Tolperisone-d10 in Methanol. Store at -20°C.

  • Working IS Solution: Dilute Tolperisone-d10 stock to 50 ng/mL in Acetonitrile. This solution serves two purposes: delivering the IS and precipitating proteins.

  • Calibration Standards (CC): Prepare serial dilutions in human plasma ranging from 0.5 ng/mL to 500 ng/mL .

  • Quality Control (QC): Prepare Low (1.5 ng/mL), Medium (200 ng/mL), and High (400 ng/mL) QCs in plasma.

Sample Preparation (Protein Precipitation)

Rationale: PPT is chosen over LLE for this protocol to maximize throughput while the d10-IS compensates for the slightly "dirtier" matrix compared to LLE.

  • Aliquot 50 µL of plasma (Sample, CC, or QC) into a 1.5 mL centrifuge tube or 96-well plate.

  • Add 150 µL of Working IS Solution (50 ng/mL Tolperisone-d10 in ACN).

  • Vortex vigorously for 60 seconds to ensure complete protein denaturation.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the clear supernatant to a fresh vial.

  • Add 100 µL of LC-MS grade water (to match initial mobile phase strength and prevent peak broadening).

  • Vortex gently and inject.

LC-MS/MS Conditions

Chromatography (LC):

  • Column: Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temp: 40°C.

Gradient Table:

Time (min) % Mobile Phase A (0.1% FA/Water) % Mobile Phase B (ACN)
0.0 90 10
0.5 90 10
2.5 10 90
3.0 10 90
3.1 90 10

| 4.0 | 90 | 10 |

Mass Spectrometry (MS/MS):

  • Source: Electrospray Ionization (ESI), Positive Mode.[2][3]

  • Spray Voltage: 3500 V.

  • Desolvation Temp: 500°C.

MRM Transitions:

Compound Precursor (m/z) Product (m/z) Cone (V) Collision (eV) Role
Tolperisone 246.2 98.1 30 22 Quantifier
Tolperisone 246.2 72.1 30 35 Qualifier

| Tolperisone-d10 | 256.2 | 108.1 | 30 | 22 | Internal Standard |

Note: The transition 256.2 -> 108.1 confirms the d10 label is on the piperidine ring.

Method Validation (Self-Validating Criteria)

To ensure "Trustworthiness" and compliance with FDA Bioanalytical Method Validation Guidance (2018) , the following criteria must be met:

  • Selectivity: Analyze 6 lots of blank plasma. No interfering peaks >20% of the LLOQ area should be observed at the retention time of Tolperisone (approx 2.2 min).

  • Linearity:

    
     must be > 0.99 using a 
    
    
    
    weighted linear regression.
  • Accuracy & Precision:

    • Intra-run and Inter-run CV% must be <15% (20% for LLOQ).

    • Accuracy must be within ±15% of nominal (±20% for LLOQ).

  • Matrix Effect (IS Normalized):

    • Calculate the Matrix Factor (MF) for analyte and IS.

    • The IS-Normalized Matrix Factor must be close to 1.0 with a CV <15%. This proves the d10-IS is effectively compensating for ion suppression.

Troubleshooting & Expert Tips

  • Carryover: Tolperisone is hydrophobic. If carryover is observed in the first blank after a high standard, add a needle wash step involving 50:50 Methanol:Isopropanol.

  • IS Stability: Deuterium exchange can theoretically occur in highly acidic conditions over long periods. Prepare fresh working IS solutions weekly and store in amber glass.

  • Peak Shape: If peaks are splitting, ensure the supernatant dilution (Step 5.2.6) is performed. Injecting pure ACN supernatant onto a high-aqueous initial gradient often causes "solvent effect" peak distortion.

References

  • US Food and Drug Administration (FDA). (2018).[4] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Kim, T. E., et al. (2012). Determination of tolperisone in human plasma by liquid chromatography/tandem mass spectrometry for clinical application. Journal of Chromatography B, 911, 59-63. [Link]

  • PubChem. (n.d.).[5] Tolperisone Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

4'-Methoxypropiophenone-methyl-d3 in metabolic stability studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 4'-Methoxypropiophenone-methyl-d3 in Metabolic Stability & Kinetic Isotope Effect Studies

Abstract

This technical guide details the application of 4'-Methoxypropiophenone-methyl-d3 (CAS: N/A for specific isotopolog, parent CAS: 121-97-1) in drug metabolism and pharmacokinetics (DMPK). This deuterated analog serves two distinct but critical roles: as a Kinetic Isotope Effect (KIE) probe to identify metabolic "soft spots" (specifically O-demethylation) and as a stable Internal Standard (IS) for the quantification of the protium parent compound. This document provides mechanistic insights, validated experimental protocols, and data analysis frameworks compliant with FDA Bioanalytical Method Validation guidelines.

Mechanistic Grounding: The Deuterium Advantage

To utilize 4'-Methoxypropiophenone-methyl-d3 effectively, one must understand the underlying chemistry of CYP450-mediated metabolism.

The Metabolic Pathway (O-Demethylation)

The primary metabolic route for 4'-Methoxypropiophenone is O-demethylation , catalyzed predominantly by CYP2D6 and CYP2C19 isoforms. This reaction involves the abstraction of a hydrogen atom from the methoxy methyl group, followed by oxygen rebound to form a hemiacetal intermediate, which spontaneously collapses to release formaldehyde and the phenol metabolite (4'-Hydroxypropiophenone ).

The Kinetic Isotope Effect (KIE)

Replacing the methyl hydrogens (


) with deuterium (

) significantly alters the reaction kinetics.
  • Bond Strength: The C-D bond is shorter and stronger than the C-H bond due to the lower zero-point vibrational energy of deuterium.

  • Rate Limiting Step: Since C-H abstraction is the rate-limiting step in O-demethylation, the deuterated analog reacts slower. This phenomenon, known as the Primary Kinetic Isotope Effect , typically yields a ratio (

    
    ) between 2 and 10.
    
  • Metabolic Switching: In drug design, if the KIE is high, the metabolic pathway may switch to a different site (e.g., aromatic hydroxylation), potentially extending the drug's half-life (

    
    ).
    
Visualization: Metabolic Pathway & KIE

MetabolicPathway Parent_H 4'-Methoxypropiophenone (Protium Form) MW: 164.2 Intermediate Hemiacetal Intermediate Parent_H->Intermediate CYP450 Fast Reaction (kH) Parent_D 4'-Methoxypropiophenone-d3 (Deuterated Form) MW: 167.2 Parent_D->Intermediate CYP450 Slow Reaction (kD) Metabolite 4'-Hydroxypropiophenone (Common Metabolite) MW: 150.2 Intermediate->Metabolite Spontaneous Collapse Formaldehyde_H HCHO Intermediate->Formaldehyde_H Formaldehyde_D DCDO Intermediate->Formaldehyde_D

Figure 1: Comparative metabolic pathway showing the convergence of Protium and Deuterium isotopologs to a common phenol metabolite. Note the rate difference (


 vs 

).

Application A: Protocol for Determination of Intrinsic Clearance ( )

This protocol measures the metabolic stability of the d3-analog compared to the parent to calculate the KIE.

Objective: Determine


 and 

for both species in Human Liver Microsomes (HLM).
Materials & Reagents
  • Test Compounds: 4'-Methoxypropiophenone (H3) and 4'-Methoxypropiophenone-methyl-d3 (D3).

  • Matrix: Pooled Human Liver Microsomes (20 mg/mL protein concentration).[1]

  • Buffer: 100 mM Potassium Phosphate (pH 7.4) containing 3.3 mM MgCl

    
    .[2]
    
  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase) OR solid NADPH (final conc. 1 mM).

  • Quench Solution: Ice-cold Acetonitrile (ACN) containing 200 nM Tolbutamide (as an analytical Internal Standard).

Experimental Workflow
  • Preparation: Prepare 10 mM stock solutions of H3 and D3 in DMSO. Dilute to 1 µM working solutions in Phosphate Buffer (keep DMSO < 0.1%).

  • Pre-Incubation:

    • Mix Microsomes (final 0.5 mg/mL) and Buffer in a 96-well plate.

    • Add Test Compound (1 µM final).[3]

    • Incubate at 37°C for 5 minutes (shaking).

  • Reaction Initiation: Add pre-warmed NADPH solution to start the reaction (

    
    ).
    
  • Sampling: At defined time points (0, 5, 15, 30, 45, 60 min), remove 50 µL aliquots.

  • Termination: Immediately transfer aliquot into 150 µL Ice-cold Quench Solution.

  • Processing: Centrifuge at 4,000 rpm for 20 mins to precipitate proteins. Collect supernatant for LC-MS/MS.

Self-Validating Control:

  • Negative Control:[2] Incubate without NADPH. If >10% loss occurs, non-metabolic degradation (hydrolysis) is present.

  • Positive Control:[3] Incubate Diclofenac (High Clearance) alongside to verify microsome activity.

LC-MS/MS Conditions (Example)
ParameterSetting
Column C18 Reverse Phase (e.g., Waters BEH C18, 1.7 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Ionization ESI Positive Mode
Transition (H3) 165.2

105.1 (Benzoyl cation)
Transition (D3) 168.2

105.1 (Benzoyl cation - Note: Fragment loses the label)
Transition (Metabolite) 151.2

105.1 (Common product)

Note: The primary fragment for propiophenones is often the benzoyl cation (


), m/z 105. Since the label is on the alkoxy group, the d3-analog will share the same core fragment as the H3 parent if the fragmentation cleaves the ether bond, or distinct fragments if the ether remains intact. Always optimize transitions.

Application B: Using the d3-Analog as an Internal Standard

When quantifying the non-deuterated drug in biological matrices, the d3-analog corrects for ionization suppression and extraction variability.

Critical Protocol Rule: Do NOT add the d3-IS into the incubation mixture during the reaction. Because it has different metabolic stability (as proven in Section 2), it will not track the parent compound's degradation accurately if added at the start.

Correct Workflow:

  • Perform the metabolic stability assay on the Protium (H3) parent.

  • Add the d3-IS into the Quench Solution (Acetonitrile).

  • This ensures the IS is present at a constant concentration during the extraction and ionization steps, correcting for matrix effects without being metabolized itself.

Data Analysis & Interpretation

Calculating Intrinsic Clearance ( )

Plot the natural log (ln) of the % Parent Remaining vs. Time.[2] The slope of the linear regression is


 (depletion rate constant).




Calculating Kinetic Isotope Effect (KIE)

To determine if O-demethylation is the rate-determining step:



  • KIE

    
     1:  No isotope effect. Metabolic soft spot is likely not the methoxy group (or C-H abstraction is not rate-limiting).
    
  • KIE > 2: Significant isotope effect. The methoxy group is the primary metabolic site.

Visualization: Experimental Workflow

Workflow cluster_0 Preparation cluster_1 Incubation (37°C) cluster_2 Termination & Analysis Stock Stock Solutions (H3 & D3) Mix Microsome Mix (0.5 mg/mL) Stock->Mix Start Add NADPH (Start Reaction) Mix->Start Pre-warm Sample Sampling (0, 5, 15... 60 min) Start->Sample Time Course Quench Quench with ACN (Contains IS if App B) Sample->Quench Transfer Aliquot Spin Centrifuge (Precipitate Protein) Quench->Spin LCMS LC-MS/MS Analysis (MRM Mode) Spin->LCMS

Figure 2: Step-by-step workflow for microsomal stability assessment. Critical control points include temperature maintenance (37°C) and rapid quenching.

References

  • FDA Center for Drug Evaluation and Research (CDER). (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.[4][5][6] [Link]

  • Guengerich, F. P. (2017). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. In Methods in Enzymology. ScienceDirect. [Link]

  • Waters Corporation. (2023). Determination of Microsomal Stability by UPLC-MS/MS. Waters Application Notes. [Link]

  • Isin, E. M., & Guengerich, F. P. (2007). Complex reactions catalyzed by cytochrome P450 enzymes.[7][8] Biochimica et Biophysica Acta (BBA) - General Subjects. [Link]

Sources

Kinetic isotope effect of 4'-Methoxypropiophenone-methyl-d3

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Kinetic Isotope Effect (KIE) Assessment of 4'-Methoxypropiophenone-methyl-d3

Executive Summary

This application note details the protocol for assessing the Deuterium Kinetic Isotope Effect (DKIE) on the metabolic stability of 4'-Methoxypropiophenone (4'-MPP) . Specifically, this guide focuses on the


-methyl-d3  analog (4'-(trideuteromethoxy)propiophenone), as 

-demethylation is the primary metabolic clearance pathway for this substrate mediated by Cytochrome P450 enzymes (primarily CYP2D6 and CYP2C19).

By substituting the metabolically labile methoxy hydrogens with deuterium, researchers can observe a Primary Kinetic Isotope Effect (


) . This modification increases the bond dissociation energy (C-D vs. C-H), potentially reducing intrinsic clearance (

) and extending half-life (

), a strategy commonly known as "Deuterium Switching" in modern drug design.

Chemical Context & Mechanism

Substrate Specificity
  • Protio-Substrate: 4'-Methoxypropiophenone (

    
    , MW: 164.20)[1][2]
    
  • Deutero-Substrate: 4'-(Trideuteromethoxy)propiophenone (

    
    , MW: 167.22)
    
    • Note on Nomenclature: While "methyl-d3" can technically refer to the terminal methyl of the propionyl chain, that position is metabolically stable relative to the methoxy group. This protocol targets the methoxy group (

      
      )  to demonstrate a relevant metabolic stability shift.
      
Metabolic Pathway & KIE Theory

The rate-limiting step in the metabolism of 4'-MPP is the hydrogen atom abstraction (HAT) from the methoxy carbon by the high-valent Iron-Oxo species (


) of the CYP450 heme.
  • C-H Bond Energy: ~98 kcal/mol

  • C-D Bond Energy: ~100 kcal/mol

  • Outcome: The heavier isotope requires higher activation energy to break the bond. If this step is rate-determining, the reaction velocity (

    
    ) decreases, leading to a KIE value (
    
    
    
    ) typically between 2 and 5 for
    
    
    -demethylation.

Figure 1: Metabolic Pathway & Isotope Effect Mechanism

MetabolicPathway cluster_kie Kinetic Isotope Effect Parent 4'-Methoxypropiophenone (Parent) TS Transition State [C···H···O-Fe]‡ Parent->TS Rate Limiting Step (C-H Abstraction) CYP CYP450 (Fe-O) CYP->TS Int Hemiacetal Intermediate TS->Int Rebound Note Deuteration (OCD3) increases activation energy at TS, slowing this step. TS->Note Product 4'-Hydroxypropiophenone + Formaldehyde Int->Product Spontaneous Collapse

Caption: Mechanism of CYP450-mediated O-demethylation. The C-H abstraction is the rate-determining step susceptible to Deuterium KIE.[3]

Experimental Protocol: Competitive Microsomal Stability

To minimize inter-assay variability, this protocol uses a Competitive (Intermolecular) Design . Both the Protio (


) and Deutero (

) substrates are incubated in the same well.[4] The ratio of their depletion rates provides the most precise measurement of intrinsic KIE.
Materials
  • Enzyme Source: Pooled Human Liver Microsomes (HLM), 20 mg/mL (e.g., XenoTech, Corning).

  • Cofactor: NADPH Regenerating System (Glucose-6-phosphate, G6PDH, NADP+) or 10 mM NADPH solution.

  • Buffer: 100 mM Potassium Phosphate (KPi), pH 7.4.

  • Test Compounds:

    • Stock A: 4'-Methoxypropiophenone (10 mM in DMSO).

    • Stock B: 4'-(Trideuteromethoxy)propiophenone (10 mM in DMSO).

  • Quench Solution: Acetonitrile (ACN) containing 0.1% Formic Acid + Internal Standard (e.g., Propranolol).

Workflow Diagram

Workflow Prep Step 1: Master Mix Prep (HLM + Buffer) Spike Step 2: Substrate Spike Add 1:1 Mix of Protio/Deutero (1 µM Final Conc) Prep->Spike PreInc Step 3: Pre-Incubation 5 min @ 37°C Spike->PreInc Start Step 4: Initiate Reaction Add NADPH PreInc->Start Sampling Step 5: Time Course Sampling (0, 5, 10, 20, 30, 60 min) Start->Sampling Quench Step 6: Quench Transfer to ACN + IS Sampling->Quench Analysis Step 7: LC-MS/MS Analysis Measure Ratio [H]/[D] Quench->Analysis

Caption: Competitive incubation workflow ensures both isotopologues experience identical enzymatic conditions.

Step-by-Step Procedure
  • Substrate Mixture Preparation:

    • Mix equal volumes of Stock A and Stock B. Dilute in KPi buffer to create a 2 µM Working Solution (containing 1 µM Protio + 1 µM Deutero).

    • Why: Keeping organic solvent (DMSO) < 0.1% in the final incubation prevents enzyme inhibition.

  • Microsomal Pre-Incubation:

    • Thaw HLM on ice.

    • Prepare Microsome Mix : 0.5 mg/mL protein concentration in 100 mM KPi.

    • Aliquot 30 µL of Microsome Mix into a 96-well plate.

    • Add 30 µL of Substrate Working Solution .

    • Pre-incubate at 37°C for 5 minutes (shaking).

  • Reaction Initiation:

    • Add 60 µL of pre-warmed 2 mM NADPH to start the reaction (Final Volume = 120 µL; Final Substrate = 0.5 µM each; Final Protein = 0.125 mg/mL).

    • Control: Prepare a "No NADPH" control to check for chemical instability.

  • Sampling & Quenching:

    • At time points

      
       min:
      
    • Remove 15 µL of reaction mixture.

    • Immediately dispense into 60 µL of ice-cold Quench Solution (ACN + IS).

    • Centrifuge at 4,000 rpm for 20 min at 4°C to pellet proteins.

  • LC-MS/MS Analysis:

    • Inject supernatant onto a C18 column (e.g., Waters BEH C18).

    • Mobile Phase: A: Water + 0.1% Formic Acid; B: ACN + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 3 minutes.

Analytical Parameters & Data Analysis

Mass Spectrometry Settings (MRM)

To accurately calculate KIE, you must monitor specific transitions for both the protio and deutero forms.

CompoundPrecursor Ion (Q1)Product Ion (Q3)ID Rationale
4'-MPP (Protio) 165.1 (

)
121.1Loss of propionyl (

)
4'-MPP-d3 (Deutero) 168.1 (

)
124.1Loss of propionyl;

remains on methoxy
Internal Standard [Varies][Varies]Normalization

Note: Ensure the mass resolution is sufficient to prevent crosstalk between the Protio (165) and Deutero (168) channels, although a 3 Da mass shift is typically sufficient for standard Triple Quadrupoles.

Calculation of KIE ( )

In a competitive design, the KIE is derived from the change in the ratio of the two species over time.[5]

  • Plot the Ratio: Calculate the ratio

    
     for each time point:
    
    
    
    
  • Log-Linear Regression: Plot

    
     versus Time (
    
    
    
    ).
  • Determine Rate Constant Difference: The slope of this line represents the difference in elimination rate constants

    
    .
    
  • Calculate Intrinsic Clearance (

    
    ): 
    Calculate the individual elimination slopes (
    
    
    
    ) from the raw peak areas (normalized to IS).
    
    
    
    

Interpretation:

  • KIE

    
     1:  No isotope effect.[3] The C-H bond cleavage is not rate-limiting (or metabolism occurs at a different site, e.g., the propionyl chain).
    
  • KIE > 2: Significant Primary Isotope Effect. Deuteration effectively slows metabolism.

  • KIE > 10: Rare, suggests tunneling effects.

References

  • Guengerich, F. P. (2017). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. Methods in Molecular Biology.

  • FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies—Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions.

  • Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry.

  • PubChem Compound Summary. (2023). 4'-Methoxypropiophenone.[1][2][6][7][8][9][10][11][12] National Center for Biotechnology Information.

Sources

Application Note: Sample Preparation Strategies for 4'-Methoxypropiophenone-d3 in Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Rationale

4'-Methoxypropiophenone (PMP) is a ketone derivative structurally significant in the synthesis and metabolism of various pharmaceutical agents and designer drugs (e.g., synthetic cathinones). In pharmacokinetic (PK) and toxicological studies, accurate quantification of PMP often requires a stable isotope-labeled internal standard (SIL-IS) to correct for matrix effects, extraction efficiency, and ionization variability.

4'-Methoxypropiophenone-d3 (PMP-d3) serves as the ideal SIL-IS. Its physicochemical properties—lipophilicity, pKa, and chromatographic retention—are nearly identical to the analyte, ensuring that it tracks the analyte perfectly through the extraction and ionization process.

This guide details the Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) protocols optimized for PMP-d3 in complex biological matrices (Plasma, Urine). The methodologies are designed to maximize recovery (>85%) and minimize matrix effects (ME <15%), adhering to FDA and EMA bioanalytical guidelines.

Physicochemical Profile & Method Design

Understanding the molecule is the first step in protocol design. PMP is a neutral, lipophilic ketone. It lacks strong acidic or basic functional groups, which dictates that pH manipulation is less about ionization state and more about matrix control.

PropertyValueImplication for Sample Prep
Molecular Weight 164.20 g/mol (Native)167.22 g/mol (d3-IS)Suitable for LC-MS/MS (ESI+).
LogP 2.3 – 2.4Moderately lipophilic. Ideal for Reversed-Phase SPE or LLE with non-polar solvents.
pKa Neutral (approx.)pH adjustment is not critical for retention but useful for cleaning up charged matrix interferences.
Solubility Low in water; High in MeOH, ACN, MTBEAvoid 100% aqueous diluents; use organic modifiers in reconstitution.

Reagents and Standards Preparation

Stock Solutions
  • Analyte Stock: Dissolve 4'-Methoxypropiophenone (1 mg/mL) in Methanol (MeOH).

  • IS Stock (PMP-d3): Dissolve 4'-Methoxypropiophenone-d3 (1 mg/mL) in Methanol. Note: Deuterated standards are expensive; store at -20°C or -80°C to prevent degradation.

Working Solutions
  • IS Working Solution (ISWS): Dilute IS Stock to 500 ng/mL in 50:50 Methanol:Water.

  • Calibration Standards: Prepare serial dilutions in the biological matrix (e.g., blank plasma) to match the expected study range (typically 1–1000 ng/mL).

Protocol A: Solid-Phase Extraction (SPE) – The Gold Standard

Objective: High recovery, clean extracts, and automation-ready. Sorbent Selection: Polymeric Reversed-Phase (e.g., HLB, Strata-X, Oasis HLB). These sorbents retain neutral compounds via hydrophobic interactions and are water-wettable.

Workflow Diagram (DOT)

SPE_Workflow Start Sample Pre-treatment (Plasma/Urine + IS) Condition Conditioning (MeOH -> Water) Start->Condition Prepare Cartridge Load Load Sample (Gravity/Low Vacuum) Condition->Load Wash Wash Step (5% MeOH in Water) Load->Wash Remove Proteins/Salts Elute Elution (100% MeOH or ACN) Wash->Elute Selective Elution Evap Evaporation & Reconstitution (N2 stream -> Mobile Phase) Elute->Evap Analysis LC-MS/MS Injection Evap->Analysis

Figure 1: Optimized SPE Workflow for Neutral Lipophilic Ketones.

Step-by-Step Procedure
  • Pre-treatment:

    • Aliquot 200 µL of plasma/urine into a clean tube.

    • Add 20 µL of IS Working Solution (PMP-d3).

    • Add 200 µL of 2% Phosphoric Acid (

      
      ) or Formic Acid. Rationale: Acidification disrupts protein binding and ensures matrix components (like proteins) are soluble or precipitated, while the neutral analyte remains in solution.
      
    • Vortex for 30 seconds. Centrifuge at 10,000 x g for 5 mins if particulate matter is visible.

  • Conditioning:

    • Condition SPE cartridge (30 mg/1 mL) with 1 mL Methanol.

    • Equilibrate with 1 mL Water.

  • Loading:

    • Load the entire pre-treated sample supernatant onto the cartridge. Apply slow vacuum (approx. 1 mL/min).

  • Washing:

    • Wash with 1 mL of 5% Methanol in Water . Rationale: Removes salts and highly polar interferences without eluting the lipophilic PMP (LogP 2.3).

  • Elution:

    • Elute with 1 mL of 100% Methanol . Rationale: Strong organic solvent is required to disrupt the hydrophobic interaction.

  • Post-Extraction:

    • Evaporate the eluate to dryness under a stream of Nitrogen at 40°C.[1]

    • Reconstitute in 100 µL of Mobile Phase (e.g., 50:50 ACN:Water + 0.1% Formic Acid).

Protocol B: Liquid-Liquid Extraction (LLE) – Cost-Effective Alternative

Objective: Fast extraction for high-throughput labs where SPE costs are prohibitive. Solvent Selection: Methyl tert-butyl ether (MTBE) or Ethyl Acetate. MTBE is preferred for its clean separation and volatility.

Step-by-Step Procedure
  • Sample Prep:

    • Aliquot 200 µL of Plasma into a 1.5 mL Eppendorf tube or 96-well deep plate.

    • Add 20 µL of IS Working Solution (PMP-d3).

  • Extraction:

    • Add 600 µL of MTBE .

    • Critical Step: Vortex vigorously for 5 minutes or shake on a plate shaker at 1000 rpm.

    • Centrifuge at 10,000 x g for 5 minutes to separate phases.

  • Transfer:

    • Flash freeze the aqueous (bottom) layer in a dry ice/acetone bath (optional) or carefully pipette off the top organic layer (approx. 500 µL) into a clean glass vial.

  • Dry & Reconstitute:

    • Evaporate the organic solvent under Nitrogen at 40°C.[1]

    • Reconstitute in 100 µL of Mobile Phase.

LC-MS/MS Method Parameters

To validate the extraction, the detection method must be robust.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 10% B to 90% B over 3 minutes.

  • Ionization: ESI Positive (

    
    ).
    
MRM Transitions (Recommended)
  • Analyte (PMP):

    
     (Quantifier), 
    
    
    
    (Qualifier).
  • Internal Standard (PMP-d3):

    
     (Quantifier).
    
    • Note on d3: Ensure the transition corresponds to the specific deuterated positions. If the methoxy group is deuterated (

      
      ), the loss of the propionyl chain retains the label, shifting the product ion by +3 Da.
      

Troubleshooting & Validation Logic

Decision Tree: Method Selection

Method_Selection Start Select Extraction Method Sensitivity Sensitivity Required? Start->Sensitivity HighSens High (< 1 ng/mL) Choose SPE Sensitivity->HighSens Yes ModSens Moderate (> 5 ng/mL) Sensitivity->ModSens No Throughput Throughput Priority? ModSens->Throughput HighThrough High Volume Choose LLE (96-well) Throughput->HighThrough Speed Critical Cleanliness Dirty Matrix (Tissue/Whole Blood)? Choose SPE Throughput->Cleanliness Quality Critical

Figure 2: Decision Matrix for selecting between SPE and LLE based on assay requirements.

Common Pitfalls
  • Deuterium Exchange: If the d3 label is on an exchangeable position (e.g., alpha-carbon next to the carbonyl), the IS signal will decrease over time in protic solvents. Solution: Use methoxy-d3 or ring-d3 labeled standards which are chemically stable.

  • Ion Suppression: If using PPT (Protein Precipitation), phospholipids often co-elute with PMP. Solution: Switch to SPE or monitor phospholipid transitions (

    
    ) to ensure they do not overlap with the analyte window.
    

References

  • PubChem. (2025).[2] 4'-Methoxypropiophenone Compound Summary. National Library of Medicine. Available at: [Link]

  • Agilent Technologies. (2012). A Triple Quadrupole LC/MS/MS Method for Quantitative Analysis of Synthetic Cathinones. Available at: [Link]

  • Phenomenex. (2017). SPE vs LLE: A Battle of Methods for Pharmaceutical Analysis. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Retention Time Shift in Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4'-Methoxypropiophenone-d3 vs. Unlabeled Standard Ticket ID: TS-ISO-4MP-001 Status: Resolved / Guide Available[1]

Executive Summary: Is This Normal?

Yes. If you observe that 4'-Methoxypropiophenone-d3 elutes slightly earlier than its unlabeled parent compound in Reversed-Phase Liquid Chromatography (RPLC), this is a documented physicochemical phenomenon, not necessarily a method failure or compound degradation.[1]

This guide details the Deuterium Isotope Effect , provides a diagnostic workflow to rule out instrumental drift, and offers protocol adjustments to ensure robust data integration.

The Science: Why Does the Shift Happen?

The Deuterium Isotope Effect

In RPLC, retention is governed by the hydrophobic interaction between the analyte and the stationary phase (e.g., C18).[2] While chemically identical in terms of reactivity, protium (


H) and deuterium (

H or D) possess subtle physical differences known as the Ubbelohde Effect .
FeatureProtium (

H)
Deuterium (

H)
Chromatographic Impact
Bond Length Standard C-H bondShorter C-D bondD-compounds have a slightly smaller molar volume.[1]
Bond Energy Lower zero-point energyHigher zero-point energyC-D bonds are more stable and vibrate with smaller amplitude.[1]
Lipophilicity BaselineSlightly LowerKey Result: The deuterated analog is slightly less lipophilic.

The Result: Because the C-D bond is shorter and the molecule is effectively "smaller" and less lipophilic, 4'-Methoxypropiophenone-d3 partitions less strongly into the hydrophobic stationary phase , causing it to elute earlier than the unlabeled standard.

Mechanism Visualization

The following diagram illustrates the differential interaction between the stationary phase and the isotopologues.

IsotopeEffect cluster_Analytes Analyte Interaction StationaryPhase C18 Stationary Phase (Hydrophobic Surface) Unlabeled Unlabeled Standard (C-H Bonds) Higher Lipophilicity StationaryPhase->Unlabeled Stronger Van der Waals Interaction Deuterated Deuterated IS (d3) (C-D Bonds) Lower Lipophilicity StationaryPhase->Deuterated Weaker Van der Waals Interaction Result Result: Separation (d3 elutes earlier)

Figure 1: Mechanistic basis of the retention time shift. The shorter C-D bonds reduce lipophilicity, weakening the interaction with the C18 phase.

Diagnostic Workflow: Shift vs. Drift

Before adjusting integration parameters, you must confirm the shift is due to the isotope effect and not instrumental instability (Drift).

Protocol A: The Co-Injection Test (The "Gold Standard")

Objective: Determine if the retention time difference is physical (resolution) or temporal (run-to-run variation).

  • Prepare Sample A: Unlabeled Standard (10 µg/mL).

  • Prepare Sample B: Deuterated IS (10 µg/mL).

  • Prepare Sample C (Mix): Mix A and B 1:1.

  • Run Sequence:

    • Injection 1: Blank

    • Injection 2: Sample A

    • Injection 3: Sample B[1]

    • Injection 4: Sample C (Mix)

Interpretation:

  • Scenario 1 (Isotope Effect): In Injection 4, you see two partially resolved peaks (or a single peak with a "shoulder") where the d3 mass trace peaks slightly before the unlabeled mass trace.

  • Scenario 2 (System Drift): In Injection 4, the peaks align perfectly, but the absolute retention time differs from Injection 2 to 3. This indicates the pump/gradient is drifting, not the chemistry.

Troubleshooting Logic Tree

Troubleshooting Start Observation: RT Shift between Analyte & IS Step1 Perform Co-Injection Test (Mix Analyte + IS) Start->Step1 Decision1 Do they co-elute perfectly in the mixture? Step1->Decision1 SystemIssue System Issue: Drift Check Pump/Gradient/Temp Decision1->SystemIssue Yes IsotopeIssue Confirmed: Isotope Effect (Physics, not failure) Decision1->IsotopeIssue No Yes Yes No No (Separated/Shoulder) Action1 Action: Check Gradient Delay Volume SystemIssue->Action1 Action2 Action: Adjust Integration Windows Check Temperature IsotopeIssue->Action2

Figure 2: Diagnostic logic to distinguish between instrumental drift and chemical isotope effects.

Optimization & Mitigation Strategies

If the separation is confirmed as an isotope effect, use these strategies to manage the data.

Strategy 1: Window Management (Data Processing)

Since Mass Spectrometry (MS) detects the compounds based on m/z (Mass-to-Charge Ratio), physical separation is acceptable provided the software "looks" in the right place.

  • Action: In your quantization method, set the Expected Retention Time (RT) for the IS independently of the Analyte.

  • Tolerance: Widen the RT window (e.g., ± 0.2 min) to ensure the peak is captured even if it shifts slightly day-to-day.

Strategy 2: Temperature Modulation

Temperature affects the separation factor (


) between isotopologues.
  • Theory: In many RPLC systems, increasing the column temperature reduces the separation factor between deuterated and non-deuterated species, potentially causing them to merge into a single co-eluting band.

  • Protocol:

    • If running at 30°C, increase column oven to 40°C or 45°C.

    • Re-run the Co-Injection Test.

    • Note: Ensure the compound is stable at higher temperatures (4'-Methoxypropiophenone is generally stable up to 60°C).

Strategy 3: Switch to Carbon-13 ( C)

If the shift causes matrix effect issues (e.g., the IS elutes in a suppression zone where the analyte does not), the ultimate solution is changing the isotope.

  • Why:

    
    C significantly increases mass without changing bond lengths or lipophilicity.[1]
    
  • Result:

    
    C-labeled internal standards co-elute perfectly with unlabeled parents.
    

Frequently Asked Questions (FAQ)

Q: Is my 4'-Methoxypropiophenone-d3 degraded? A: Unlikely, if the mass spectrum matches the theoretical m/z (approx. M+3). Degradation usually results in loss of the propionyl chain or demethylation, resulting in large mass shifts, not just RT shifts.

Q: Why is the shift worse on my UPLC vs. my old HPLC? A: UPLC columns have higher plate counts (efficiency). High efficiency means narrower peaks and better resolution.[1] UPLC is "good enough" to resolve the tiny lipophilicity difference that HPLC missed.

Q: Does this affect quantification accuracy? A: It can. If the IS elutes earlier, it may be subject to different ion suppression (matrix effects) than the analyte.[3]

  • Validation Step: Perform a "Post-Column Infusion" test to map the suppression profile. If the suppression is constant across the RT window of both peaks, quantification is valid.

References

  • Turowski, M. et al. (2003).[1] Deuterium isotope effects on hydrophobic interaction chromatography of peptides. Journal of Chromatography A.

  • Ye, X. et al. (2009).[1] Chromatographic deuterium isotope effect: Implications for quantitative analysis. Journal of Pharmaceutical and Biomedical Analysis.[1]

  • Wang, S. et al. (2007).[1] Temperature dependence of the chromatographic deuterium isotope effect in reversed-phase liquid chromatography. Journal of Chromatography A.

  • PubChem. (2024).[1] 4'-Methoxypropiophenone Compound Summary. National Library of Medicine.[1]

Sources

Isotopic purity analysis of 4'-Methoxypropiophenone-methyl-d3

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4'-Methoxypropiophenone-methyl-d3

Introduction: The Precision Imperative

You are likely analyzing 4'-Methoxypropiophenone-methyl-d3 (MW ~167.22 Da for


) as an internal standard for metabolic profiling or as a precursor in the synthesis of deuterated pharmaceuticals. In these applications, "close enough" is a failure state. A 1% impurity of the non-deuterated (

) isotopologue can skew quantitation curves in LC-MS/MS bioanalysis by >5% due to the "cross-talk" effect in the MRM (Multiple Reaction Monitoring) transition windows.

This guide moves beyond standard Certificates of Analysis (CoA). It addresses the specific spectral anomalies and stability challenges inherent to this aromatic ketone.

Module 1: High-Resolution Mass Spectrometry (HRMS)

Objective: Accurate quantification of Isotopic Enrichment (Atom % D) and Molecular Isotopic Purity.[1]

Troubleshooting Guide

Q: My M+3 peak intensity is lower than expected, or I see a significant M+2 signal. Is my synthesis failing?

A: Not necessarily. This is often an ionization artifact or a calculation error, not a synthesis failure.

  • Root Cause 1: Hydride Abstraction (APCI/ESI). In-source fragmentation can cause loss of a hydrogen (or deuterium) radical. If you are using APCI, the high heat can cause H/D scrambling on the acidic alpha-carbons (the

    
     group next to the ketone).
    
  • Root Cause 2: Detector Saturation. If your injection concentration is too high (>10 µg/mL), the detector saturates on the major isotopologue (

    
    ), artificially flattening its peak relative to the minor impurities (
    
    
    
    ), making the sample look less pure than it is.

Protocol: The "Dilute-and-Shoot" Validation

  • Solvent: Use LC-MS grade Acetonitrile (MeCN). Avoid Methanol (

    
    ) if possible to prevent any potential solvent-mediated exchange in the source, though this is rare for this specific molecule.
    
  • Concentration: Prepare a 100 ng/mL solution.

  • Method: Use ESI+ (Electrospray Ionization Positive).

  • Criteria: The M+3 peak (approx. m/z 168.12) should be the base peak.

  • Calculation: Do not rely on simple area ratios. You must correct for the natural abundance of

    
     in the lower isotopologues.
    

Q: How do I calculate the exact isotopic purity from the raw spectrum?

A: Use the Deconvoluted Isotopologue Distribution method. For a target molecule


, your spectrum will contain a mix of 

(unlabeled),

,

, and

.
  • Step 1: Extract peak areas for m/z corresponding to M (

    
    ), M+1 (
    
    
    
    ), M+2 (
    
    
    ), and M+3 (
    
    
    ).
  • Step 2: Correct for Natural Isotopic Abundance (NIA). The

    
     molecule naturally produces an M+1 signal (due to 
    
    
    
    ). You must subtract this theoretical contribution from the observed
    
    
    peak area.
    • Note: For 4'-Methoxypropiophenone (

      
      ), the theoretical M+1 contribution is ~11% of the M peak.
      
  • Step 3: Apply the formula:

    
    [2]
    
Visual Workflow: HRMS Data Processing

MS_Workflow Start Raw HRMS Data CheckSat Check Detector Saturation (<1e6 counts) Start->CheckSat CheckSat->Start Fail (Dilute Sample) Extract Extract Ion Chromatograms (EIC) CheckSat->Extract Pass Correct Subtract Natural 13C Contribution Extract->Correct Calc Calculate % Isotopologue Abundance Correct->Calc

Figure 1: Logic flow for processing HRMS data to determine isotopic purity, emphasizing the critical saturation check.

Module 2: NMR Spectroscopy

Objective: Confirming Regiochemistry (Location of D) and Absolute Purity.

Troubleshooting Guide

Q: I see a small peak in the proton NMR where my deuterium label should be. Is this "leakage"?

A: This is the most common point of confusion.

  • The Physics: Deuterium is "silent" in

    
    H NMR. If you have 99% D incorporation, you will see 1% residual H signal.
    
  • Diagnosis:

    • Identify the Region:

      • If Methoxy-d3 (

        
        ):  Look at ~3.8 ppm. The strong singlet should be gone. A tiny singlet remaining represents the 
        
        
        
        impurity.
      • If Terminal Methyl-d3 (

        
        ):  Look at ~1.2 ppm. The triplet should be gone.
        
    • Quantify: Integrate this residual peak relative to a stable internal feature (e.g., the aromatic protons at 6.9/7.9 ppm).

    • Calculation:

      
      
      

Q: My integration values are inconsistent. What are the correct qNMR parameters?

A: Standard NMR parameters are insufficient for quantitative isotopic analysis because deuterium substitution changes the relaxation times (


) of the remaining protons and the carbon skeleton.

Protocol: High-Precision qNMR Setup

  • Internal Standard: Use 1,3,5-Trimethoxybenzene or Maleic Acid . (Must be high purity, TraceCERT® grade).

  • Solvent:

    
     is standard.
    
    • Critical Warning: Do NOT use

      
       (Methanol-d4) or 
      
      
      
      with any trace base/acid. The alpha-protons (next to the carbonyl, ~2.9 ppm) are acidic (
      
      
      ). In protic deuterated solvents, these will exchange over time, confusing your analysis of the intended label.
  • Relaxation Delay (

    
    ):  Set to 30-60 seconds . (Standard is 1s). You must allow full relaxation for accurate integration.
    
  • Scans: Minimum 64 scans to lift the residual H peak out of the noise.

Visual Workflow: NMR Interpretation Logic

NMR_Logic Spectrum Acquire 1H NMR (d1 > 30s) CheckRegion Check Target Region (3.8 ppm or 1.2 ppm) Spectrum->CheckRegion SignalPresent Is there a signal? CheckRegion->SignalPresent CalcResid Integrate Residual Peak vs Internal Std SignalPresent->CalcResid Yes Pure >99.5% Isotopic Purity (No detectable H) SignalPresent->Pure No CalcPurity Calculate % D Incorporation (100 - Residual %) CalcResid->CalcPurity

Figure 2: Decision tree for interpreting NMR spectra of deuterated 4'-Methoxypropiophenone.

Module 3: Stability & Storage

Q: The purity of my compound dropped after 3 months. Why?

A: 4'-Methoxypropiophenone is a ketone.[3] While the methoxy-d3 group is chemically stable, the molecule itself is subject to alpha-proton exchange and photolytic degradation .

ParameterRecommendationMechanism of Failure
Storage Temp -20°CPrevents slow chemical degradation.
Atmosphere Argon/NitrogenPrevents oxidation of the methoxy group.
Light Amber VialAromatic ketones can act as photo-initiators; light exposure can lead to radical formation and degradation.
Solvents Avoid Protic SolventsCRITICAL: Do not store in Methanol or Water. The alpha-protons (

next to C=O) will exchange with the solvent protons, creating a complex mixture of isotopologues (

).
Summary of Analytical Specifications
MethodKey MetricAcceptance Criteria (Typical)
1H NMR Residual H Integral< 1.0% relative to 1H equivalent
HRMS Isotopologue Ratio

abundance > 99.0%
HPLC Chemical Purity> 98.0% (UV 254 nm)
References
  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy. Link

  • Schoenberger, T. (2012). Determination of the purity of reference materials by 1H qNMR. Analytical and Bioanalytical Chemistry. Link

  • Vardanyan, R., & Hruby, V. (2016). Synthesis of Deuterium-Labeled Compounds. In Synthesis of Best-Seller Drugs. Link

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Link

Sources

Correcting for isotopic contribution in 4'-Methoxypropiophenone-d3 quantification

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Isotopic Correction for 4'-Methoxypropiophenone-d3

Ticket ID: #ISO-4MPP-D3-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

You are experiencing quantification errors with 4'-Methoxypropiophenone (4'-MPP) using its deuterated internal standard, 4'-Methoxypropiophenone-d3 (4'-MPP-d3).

In small molecule bioanalysis (MW ~164.2 Da), the two primary sources of error are Isotopic Crosstalk :

  • Forward Contribution (Impurity): Unlabeled d0 impurity in your d3 standard appearing in the analyte channel.

  • Reverse Contribution (Natural Abundance): Natural

    
     isotopes of the analyte appearing in the IS channel (rare for this mass, but possible at high concentrations).
    

This guide provides the diagnostic steps, mathematical correction protocols, and validation workflows to resolve these issues.

Module 1: Diagnostic Center

Before applying mathematical corrections, you must visualize where the interference is coming from.

The Spectral Overlap Problem

4'-Methoxypropiophenone (


) has a monoisotopic mass of 164.08 Da .
The d3-IS (

) has a mass of 167.10 Da .

The Conflict:

  • Channel 1 (Analyte): Monitors 164.1

    
     Product Ion.
    
  • Channel 2 (IS): Monitors 167.1

    
     Product Ion.
    

If your d3 standard is only 99% pure, 1% of it is actually d0 (mass 164.1). This 1% will show up in Channel 1, creating a false positive or a high intercept on your calibration curve.

G IS_Source d3-Internal Standard (Source) Impurity d0 Impurity (Synthesis Artifact) IS_Source->Impurity Chan_IS IS Channel (m/z 167) IS_Source->Chan_IS Primary Signal Analyte_Source Native Analyte (Source) Isotope M+3 Isotope (13C Natural Abundance) Analyte_Source->Isotope Chan_Analyte Analyte Channel (m/z 164) Analyte_Source->Chan_Analyte Primary Signal Impurity->Chan_Analyte INTERFERENCE (High Intercept) Isotope->Chan_IS CROSSTALK (Non-linear Response)

Figure 1: Isotopic crosstalk pathways. The Red path (Impurity) is the most common failure mode for 4'-MPP-d3 quantification.

Module 2: The Correction Protocol

Do not rely on the Certificate of Analysis (CoA) alone. You must experimentally determine the contribution factors (


) on your specific instrument.
Step 1: Determine Contribution Factors

Experiment A: The "IS Only" Injection

  • Prepare a sample containing only the Internal Standard at the working concentration (e.g., 100 ng/mL).

  • Inject this sample and monitor both channels (164 and 167).

  • Calculate

    
    :
    
    
    
    
    • Interpretation: If

      
      , your IS contributes 0.5% to the analyte signal.
      

Experiment B: The "Analyte Only" Injection (ULOQ)

  • Prepare a sample containing only the Analyte at the Upper Limit of Quantification (ULOQ).

  • Inject and monitor both channels.[1]

  • Calculate

    
    :
    
    
    
    
    • Note: For C10 molecules, this is usually negligible (<0.1%) unless the concentration is extremely high.

Step 2: Mathematical Correction

If the interference exceeds 5% of the LLOQ (as per FDA guidelines), apply this correction formula to every sample:





Where:

  • 
     = Peak Area
    
  • 
     = Observed[2]
    
  • 
     = Corrected
    

Simplified Approach (Linear Algebra): If both contributions are significant, solve the matrix:


Module 3: Troubleshooting Matrix

Use this table to match your symptoms to a solution.

SymptomProbable CauseVerification StepCorrective Action
High Intercept (

at

)
d0 Impurity in IS Run "IS Only" blank. If peak appears in Analyte channel, this is the cause.1. Use mathematical correction (Step 2).2. Reduce IS concentration.3. Purchase higher purity IS (>99.5 atom% D).
Non-linear Curve (Quadratic fit required)Analyte

IS Crosstalk
Run "Analyte Only" at ULOQ. If peak appears in IS channel, this is the cause.1. Narrow the mass isolation window (e.g., 0.7 Da

0.5 Da).2. Lower the ULOQ.
RT Shift (IS elutes earlier)Deuterium Isotope Effect Compare RT of Analyte vs. IS.Deuterated compounds often elute slightly earlier on RPLC. Ensure integration windows are wide enough to catch both.
Variable Response Ion Suppression Infusion post-column test.If IS and Analyte do not co-elute perfectly (due to isotope effect), matrix suppression may affect them differently.[2] Adjust gradient to ensure co-elution.

Module 4: Advanced FAQ

Q: Why is the "Analyte to IS" contribution low for 4'-Methoxypropiophenone? A: The probability of natural isotopes creating a +3 Da shift is governed by the binomial distribution of Carbon-13 (1.1% abundance). For a C10 molecule (


):
  • M+0 (164): ~89.6%

  • M+1 (165): ~9.9%

  • M+2 (166): ~0.5%

  • M+3 (167): ~0.015% Because the M+3 abundance is only ~0.015%, the native analyte contributes virtually nothing to the d3 IS channel. Focus your efforts on the d0 impurity in the IS, not the reverse.

Q: Can I just subtract the "Blank + IS" area from my samples? A: Yes, this is the "Background Subtraction" method. However, it assumes the IS concentration is perfectly constant in every well. If you have pipetting errors in the IS addition, a fixed subtraction will be inaccurate. The Ratio-based Correction (Module 2) is more robust because it scales with the actual IS amount in the well.

Q: What are the regulatory limits? A:

  • FDA BMV Guidance (2018): Interference in the blank (with IS) at the analyte retention time should be < 20% of the LLOQ response.

  • ICH M10: Harmonized guideline also cites the < 20% rule for LLOQ.

  • Recommendation: If your calculated interference is >20% of your LLOQ, you must either improve the IS purity or raise your LLOQ. Mathematical correction is accepted but requires rigorous validation.

References

  • US Food and Drug Administration (FDA). (2018).[3] Bioanalytical Method Validation Guidance for Industry.[3] Retrieved from [Link]

  • European Medicines Agency (EMA) / ICH. (2022). ICH guideline M10 on bioanalytical method validation.[4] Retrieved from [Link]

  • Rule, G. S., & Henion, J. D. (1999). Trace-level quantitative determination of small molecules by LC-MS/MS: Solving the isotopic overlap problem. Journal of the American Society for Mass Spectrometry. (General principle citation for isotopic correction in small molecules).
  • Li, W., et al. (2003). Evaluation of isotopic interference in LC-MS/MS bioanalysis. Journal of Chromatography B.

Sources

Technical Support Center: Troubleshooting Low Recovery of Deuterated Propiophenone Standards

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Low recovery of an internal standard (IS) like Propiophenone-d5 undermines the quantitative accuracy of your entire assay. Unlike non-volatile drugs, propiophenone (and its deuterated analogs) presents a unique "volatility trap" during sample concentration. Furthermore, its ketone structure introduces specific risks regarding isotopic stability depending on the labeling position.

This guide moves beyond generic advice to address the physicochemical realities of propiophenone analysis.

Phase 1: The Volatility Trap (Sample Concentration)

Diagnosis: If you observe excellent recovery for heavier analytes but consistently low recovery (<50%) for Propiophenone-d5, the issue is almost certainly sublimation or co-evaporation during the nitrogen blow-down or vacuum concentration step. Propiophenone has a vapor pressure of ~1 mmHg at 50°C, which is sufficient to cause massive losses if the sample is evaporated to complete dryness.

Q: I am evaporating to dryness under Nitrogen. Why is my IS disappearing?

A: You are likely co-evaporating the standard. Propiophenone does not require high temperatures to volatilize. When the solvent volume drops below 50 µL, the rate of analyte loss accelerates exponentially.

The Solution: The "Keeper" Solvent Technique Never evaporate to complete dryness. Instead, use a "Keeper"—a high-boiling solvent that retains the volatile analyte in a liquid state while the primary extraction solvent evaporates.[1]

Protocol: Keeper Solvent Implementation

  • Select Keeper: Use Isooctane (BP 99°C) or Dodecane (BP 216°C).

  • Add Prior to Evaporation: Add 50–100 µL of the keeper solvent to your eluate before starting the nitrogen stream.

  • Evaporate: Blow down until the volume reduces to the ~50–100 µL keeper volume. The volatile solvent (e.g., DCM, Ethyl Acetate) will leave; the Propiophenone-d5 will partition into the keeper.

  • Reconstitute: Add your final injection solvent immediately.

Visualization: The Keeper Solvent Workflow

KeeperWorkflow cluster_0 Critical Control Point Step1 Eluate containing Propiophenone-d5 (in DCM/EtAc) Step2 Add Keeper Solvent (50µL Isooctane) Step1->Step2 Step3 Nitrogen Blow-down Step2->Step3 Step4 Stop at ~50µL (Do NOT Dry) Step3->Step4 Result Analyte Retained in Keeper Step4->Result >90% Recovery

Figure 1: Schematic of the Keeper Solvent technique to prevent volatilization loss.

Phase 2: Extraction Chemistry (LLE & SPE)

Diagnosis: If recovery is low before evaporation, the issue lies in the partitioning thermodynamics. Propiophenone is a neutral ketone (pKa is not relevant for ionization of the ketone itself, but relevant for matrix components).

Q: I am using Acid/Base LLE. Where is my Propiophenone going?

A: Propiophenone is neutral. It will not move into the aqueous phase upon acidification or basification. It remains in the organic layer.

  • Risk: If you are extracting amines (e.g., cathinones) and you wash the organic layer with acid to clean it, propiophenone stays in the organic layer. If you then discard the organic layer to back-extract amines into acid, you have discarded your Internal Standard.

Correct LLE Workflow for Neutral IS + Basic Analyte:

  • Basify Sample: pH > 10 (to neutralize amines).

  • Add Solvent: Ethyl Acetate/Hexane (1:1).

  • Extract: Both Propiophenone-d5 (Neutral) and Analytes (Neutralized Amines) move to Organic phase.

  • No Acid Wash: Do not back-extract unless you plan to re-extract the IS. Evaporate the organic layer directly.

Table 1: Solvent Suitability for Propiophenone Extraction

Solvent SystemPolarityExtraction EfficiencyNotes
Ethyl Acetate MediumHighGood general solvent, but evaporates slowly.
Hexane/EtAc (90:10) LowModerateCleaner extracts, but may lose some polar metabolites.
Dichloromethane (DCM) MediumExcellent High volatility requires care (see Phase 1). Best solubility.
MTBE Low-MediumHighGood alternative to DCM; forms emulsions less frequently.

Phase 3: Isotopic Integrity (The "Mass Shift" Phenomenon)

Diagnosis: You see a signal, but it is split between the expected mass and a lower mass (e.g., M+5 becomes M+4 or M+0), or the signal is simply absent despite good extraction.

Q: Can Propiophenone-d5 undergo Deuterium Exchange?

A: Yes, conditionally. This depends entirely on where the deuterium labels are located.

  • Ring-Labeled (Phenyl-d5): These are chemically stable.[2][3] The deuterium is on the aromatic ring and will not exchange under standard extraction conditions. Recommended.

  • Alpha-Labeled (Propyl-d2/d3): These are unstable in aqueous acid/base. The alpha-hydrogens (adjacent to the carbonyl) are acidic (keto-enol tautomerism). In the presence of water and extreme pH, D will exchange with H from the solvent, causing the "d5" to become "d0" or "d3".

Validation Step: Check your Certificate of Analysis (CoA). If the structure shows deuterium on the alkyl chain (alpha to the ketone), switch to a ring-labeled (phenyl-d5) standard immediately.

Phase 4: Instrumental Troubleshooting

GC-MS Specifics

Issue: Propiophenone is prone to adsorption on active sites in the injection liner.

  • Symptom: Tailing peaks or non-linear response at low concentrations.

  • Fix: Use deactivated splitless liners (e.g., Siltek or Ultra Inert). Replace the liner if recovery drops suddenly.

LC-MS/MS Specifics

Issue: Ion Suppression. Propiophenone is not highly polar; it elutes in the region where phospholipids often appear in Reversed-Phase LC.

  • Symptom: IS area counts vary wildly between samples but are stable in neat standards.

  • Fix: Monitor the Phospholipid transition (m/z 184) . If it co-elutes with Propiophenone-d5, adjust the gradient to shift the phospholipid elution window or use a phospholipid-removal SPE plate.

Troubleshooting Logic Tree

Use this decision matrix to isolate the root cause of your recovery failure.

TroubleshootingTree Start Low Recovery of Propiophenone-d5 Q1 Is recovery low in Neat Standard too? Start->Q1 Q2 Is the IS Ring-Labeled? Q1->Q2 No (Good in neat, bad in matrix) Sol1 Instrument Issue: Check GC Liner or LC Ion Suppression Q1->Sol1 Yes (Low Signal everywhere) Q3 Evaporated to Dryness? Q2->Q3 Yes (Phenyl-labeled) Sol2 CRITICAL FAILURE: H/D Exchange. Switch to Phenyl-d5 Q2->Sol2 No (Alpha-labeled) Sol3 Volatility Loss. Use Keeper Solvent (Isooctane) Q3->Sol3 Yes Sol4 Extraction Issue. Check pH/Solvent Q3->Sol4 No

Figure 2: Step-by-step diagnostic tree for isolating recovery failures.

References

  • Groves, M. et al. "The use of keeper solvents to prevent analyte loss during evaporation." Journal of Chromatography A, 2020.

  • Sigma-Aldrich. "Propiophenone Physical Properties and Vapor Pressure Data." PubChem Database.

  • BenchChem. "Propio-D5-phenone: A Superior Internal Standard for Quantitative Analysis."[4] Technical Notes.

  • Phenomenex. "Liquid-Liquid Extraction (LLE) Optimization Guide." Chromatography Resources.

  • LibreTexts. "Alpha-Substitution Reactions: Deuterium Exchange Mechanisms." Organic Chemistry Library.

Sources

Technical Support Center: Deuterium Stability in 4'-Methoxypropiophenone-d3

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide designed for researchers and analytical chemists working with isotopically labeled propiophenones.

Topic: Preventing Back-Exchange and Scrambling of Deuterium Labels Product Class: Stable Isotope Labeled Standards (Ketones) Audience: Analytical Chemists, DMPK Researchers, Synthetic Organic Chemists

Diagnostic Triage: Define Your Isotopologue

Before implementing preservation protocols, you must verify where the deuterium label is located on your molecule. The risk of back-exchange is entirely dependent on the label's position relative to the carbonyl group.

Isotopologue VariantStructureStability ProfileRisk Level
Methyl-d3 (Terminal)

High. The

-protons are not acidic (

).
Low. Exchange requires extreme conditions or metabolic oxidation.
Alpha-d2 (Methylene)

Low. The

-protons are acidic (

).
Critical. Rapid exchange occurs in protic solvents with trace acid/base.
Methoxy-d3

High. The ether linkage is chemically inert.Negligible. Stable under standard laboratory conditions.

Critical Note: If you ordered "4'-Methoxypropiophenone-d3" (CAS: 89717-81-7), you likely possess the Methyl-d3 variant.[1] If you are observing mass shifts (


), proceed to the Troubleshooting  section immediately, as this may indicate metabolic degradation or catalytic scrambling, not simple solvent exchange.
The Mechanism: Why Back-Exchange Happens

For propiophenones, the primary vector for deuterium loss is Keto-Enol Tautomerism . This process is catalyzed by both acids and bases and specifically targets the


-carbon (C2).
  • The Trap: Even if your label is on the terminal methyl (C3), the formation of the enol intermediate creates a conjugated system. While the C3 protons are allylic in the enol form, they are generally stable. However, if your label is at C2 (or if you are synthesizing the d3 via an enolate method), this mechanism is the enemy.

Pathway Visualization (Graphviz)

KetoEnolExchange Ketone_d2 Alpha-d2 Ketone (Ar-CO-CD2-CH3) Enol Enol Intermediate (Ar-C(OH)=CD-CH3) Ketone_d2->Enol  Tautomerization (Loss of D+) Ketone_h2 Protiated Ketone (Ar-CO-CH2-CH3) Enol->Ketone_h2  Re-protonation (Gain of H+) Solvent Protic Solvent (R-OH) Solvent->Enol Proton Source

Figure 1: The cycle of keto-enol tautomerism. Note that this cycle pumps Deuterium OUT and Hydrogen IN if the solvent is protiated.

The Zero-Exchange Protocol

If you are handling the Alpha-d2 variant, or require absolute isotopic integrity for the Methyl-d3 variant during sensitive MS quantitation, follow this strict workflow.

A. Solvent Selection Strategy
Solvent ClassRecommendationWhy?
Protic (MeOH, Water, EtOH) AVOID These act as an infinite pool of H+. Any enolization event results in immediate irreversible exchange.
Aprotic Polar (ACN, DMSO) PREFERRED DMSO-d6 or Acetonitrile-d3 are ideal. They cannot donate protons even if enolization occurs (unless trace water is present).
Non-Polar (DCM, Hexane) SAFE These suppress enolization entirely due to low dielectric constants.
B. Glassware & Handling

Trace alkalinity on glass surfaces (sodium silicates) can catalyze enolization.

  • Silanization: Treat all storage vials with a silanizing agent (e.g., dimethyldichlorosilane) to mask surface hydroxyls/oxides.

  • Acid Washing: If silanization is not possible, acid-wash glassware (0.1 N HCl) followed by thorough rinsing with HPLC-grade acetone. Never use base-washed glass without acid neutralization.

C. LC-MS Mobile Phase Optimization

When analyzing 4'-Methoxypropiophenone-d3, the LC column is a reactor.

  • pH Control: Maintain mobile phase pH between 3.0 and 5.0 .

    • Too Acidic (< 2.0): Acid-catalyzed exchange accelerates.

    • Too Basic (> 7.0): Base-catalyzed enolate formation accelerates.

  • Buffer Choice: Use Ammonium Acetate (10mM) rather than Formic Acid if possible, as it provides a milder buffering capacity.

Troubleshooting Guide (FAQ)

Q1: I am seeing a gradual decrease in the M+3 signal and an increase in M+0 over 24 hours in the autosampler. Why?

  • Diagnosis: If you are in Methanol/Water, you are likely observing Alpha-Exchange on a misidentified standard (d2) OR you have trace catalytic impurities.

  • Test: Switch solvent to 100% Acetonitrile. If the exchange stops, the issue was solvent-mediated tautomerism.

  • Correction: Store samples in Aprotic solvents. Inject using a "sandwich" method with aprotic plugs if possible.

Q2: My 4'-Methoxypropiophenone-d3 (Methyl label) is showing fragmentation patterns that suggest the D is moving. Is this "Scrambling"?

  • Diagnosis: This is likely McLafferty Rearrangement inside the Mass Spectrometer source, not solution-phase exchange.

  • Mechanism: The carbonyl oxygen abstracts a

    
    -hydrogen (in this case, from the methyl group).
    
  • Verification: Check the retention time. If the peak shape is sharp and retention is constant, the "scrambling" is a gas-phase artifact, not a sample degradation issue.

Q3: Can I use this standard for metabolic stability studies (Microsomes/Hepatocytes)?

  • Diagnosis: Yes, but be aware of the metabolic soft spots.

  • Risk: The 4'-Methoxy group is liable to O-demethylation. The alkyl chain is liable to hydroxylation.

  • Insight: If the metabolic pathway involves hydroxylation at the terminal methyl (

    
    ), you will lose one Deuterium atom (
    
    
    
    ). This is Metabolism , not Back-Exchange.
References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12342424, 4'-Methoxypropiophenone-methyl-d3. Retrieved from [Link]

  • Chemistry LibreTexts (2024). Keto-Enol Tautomerism. Retrieved from [Link]

  • Udgaonkar, A., et al. (2022). Deuterated solvent effects in the kinetics and thermodynamics of keto-enol tautomerization.[2] Journal of Emerging Investigators. Retrieved from [Link]

Sources

Technical Support Center: Optimizing 4'-Methoxypropiophenone-d3 Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Impact of Mobile Phase pH on 4'-Methoxypropiophenone-d3 Peak Shape Audience: Researchers, Scientists, and Bioanalytical Method Developers Document ID: TSC-2025-MPP-D3[1]

Diagnostic Hub: Quick Symptom Checker

Use this decision matrix to identify the root cause of your peak shape issues immediately.

Q: My 4'-Methoxypropiophenone-d3 peak is tailing significantly. Is my pH too high?

A: Likely, yes. While 4'-Methoxypropiophenone is a neutral molecule (pKa < 0), it contains an electron-rich carbonyl and methoxy group that can act as weak Hydrogen-bond acceptors.[1]

  • The Mechanism: At pH > 4, residual silanol groups (Si-OH) on the silica column surface deprotonate to form silanates (Si-O⁻).[1] These negative charges interact with the polar regions of your analyte, causing "drag" or tailing.

  • The Fix: Lower the mobile phase pH to < 3.0 using 0.1% Formic Acid.[2] This keeps silanols protonated (neutral), reducing secondary interactions.

Q: I see a "split" peak or a shoulder. Is this a pH issue?

A: It is likely a pH mismatch rather than a mobile phase pH issue.

  • The Cause: If your sample is dissolved in a solvent with a significantly different pH or higher elution strength (e.g., 100% Methanol) than your initial mobile phase, the analyte may precipitate or travel faster than the solvent front initially, causing a double peak.

  • The Fix: Match your injection solvent to the initial mobile phase conditions (e.g., 90% Water / 10% Organic / 0.1% Formic Acid).

Q: My deuterated standard (d3) elutes slightly earlier than the native analyte. Is pH causing this shift?

A: No.[1] This is the Deuterium Isotope Effect .

  • The Science: Carbon-Deuterium (C-D) bonds are shorter and more stable than C-H bonds, resulting in a slightly smaller molar volume and reduced lipophilicity.[1][3] This causes deuterated isotopologues to elute slightly earlier in Reversed-Phase Chromatography (RPC).[1][4][5]

  • Action: This is normal. Do not attempt to "fix" this with pH. Ensure your integration windows cover both the native and d3 peaks.

Technical Deep Dive: The Silanol-pH Mechanism

To master peak shape for neutral ketones like 4'-Methoxypropiophenone, one must understand that pH controls the column, not the analyte.

The Interaction Pathway

Since 4'-Methoxypropiophenone is non-ionizable in the standard HPLC range (pH 2–8), it does not gain or lose protons. However, the Stationary Phase is highly sensitive to pH.

Figure 1: Mechanism of pH-dependent silanol activity affecting neutral analyte peak shape.[1]

Why "Neutral" Compounds Tail

Although 4'-Methoxypropiophenone is neutral, the methoxy oxygen and carbonyl oxygen have lone pair electrons.[1]

  • Low pH (< 3.0): Silanols are protonated (Si-OH).[1] The surface is neutral. Interactions are purely hydrophobic (Van der Waals). Result: Sharp Peaks.

  • Mid pH (> 4.0): Silanols begin to deprotonate (Si-O⁻).[1] These negative sites can form strong Hydrogen bonds or dipole-ion interactions with the electron-rich oxygen atoms of the analyte.[1] Result: Kinetic drag (Tailing).

Experimental Protocol: pH Optimization

Use this protocol to determine the optimal mobile phase window for your specific column chemistry.

Materials Required
  • Analyte: 4'-Methoxypropiophenone-d3 (1 µg/mL in 50:50 Methanol:Water).

  • Column: C18 (End-capped recommended), 2.1 x 50 mm, 1.7 µm.[1]

  • Mobile Phase A1: Water + 0.1% Formic Acid (pH ~2.7).[2]

  • Mobile Phase A2: 10mM Ammonium Acetate (pH ~6.8).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).[1]

Step-by-Step Workflow
  • Baseline Run (Low pH):

    • Equilibrate column with Mobile Phase A1 (Acidic).

    • Run a generic gradient: 5% B to 95% B over 5 minutes.

    • Metric: Record Tailing Factor (

      
      ) and Peak Width at Half Height (
      
      
      
      ).
  • Comparator Run (Neutral pH):

    • Flush system and equilibrate with Mobile Phase A2 (Neutral).

    • Repeat the gradient.

    • Metric: Compare

      
      .[1] If 
      
      
      
      increases by >10%, secondary interactions are active.
  • MS Sensitivity Check:

    • Compare the Signal-to-Noise (S/N) ratio between Acidic and Neutral runs.

    • Note: Ketones often ionize better as protonated species

      
       in acidic conditions, or as ammonium adducts 
      
      
      
      in ammonium-buffered conditions.[1] Choose the pH that balances Peak Shape with Sensitivity.
Data Summary: Expected Outcomes
ParameterAcidic Mobile Phase (pH 2.7)Neutral Mobile Phase (pH 6.8)
Silanol State Suppressed (Neutral)Active (Ionized)
Peak Symmetry High (

)
Lower (

)
Retention Time StableSlight Shift (due to surface charge)
MS Adduct Predominantly

Potential for

or

Frequently Asked Questions (FAQs)

Q: Can I use Trifluoroacetic Acid (TFA) instead of Formic Acid to improve shape? A: Yes, but with caution. TFA is a stronger ion-pairing agent and will suppress silanols better than Formic Acid, yielding sharper peaks.[1] However, TFA causes significant ion suppression in Mass Spectrometry (signal loss).[2]

  • Recommendation: Use Difluoroacetic acid (DFA) or a lower concentration of TFA (0.02%) if Formic Acid fails.

Q: Does the "d3" modification change the pKa? A: Negligibly. The deuteration (likely on the methoxy methyl group or the propyl chain) affects the bond vibrational energy (Zero Point Energy), which changes lipophilicity (retention time) but does not significantly alter the electronic induction enough to shift pKa in a chromatographically relevant way. Treat the d3-standard and native analyte as chemically identical regarding pH response.[1]

Q: My peak is broad, but symmetrical. Is this pH? A: Unlikely. Broad symmetrical peaks usually indicate:

  • Column Overload: Too much mass on the column.

  • Extra-Column Volume: Tubing is too long or ID is too wide.

  • Low Temperature: Mass transfer is slow.[1] Try increasing column temperature to 40°C.

References

  • Dolan, J. W. (2020). The Role of pH in LC Separations. LCGC North America.[1] [Link]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12342423, 4'-Methoxypropiophenone-d2 (Analogous structure). Retrieved from [Link]

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic and neutral compounds. Journal of Chromatography A. [Link]

  • Agilent Technologies. (2023). LC/MS Method Development Guide: Optimizing Mobile Phases. [Link]

Sources

Technical Support Center: Resolving Isobaric Interferences with 4'-Methoxypropiophenone-methyl-d3

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered when using 4'-Methoxypropiophenone-methyl-d3 as an internal standard in mass spectrometry-based assays. Our focus is to provide you with the expertise and practical solutions needed to ensure the accuracy and reliability of your quantitative data.

Section 1: Foundational Concepts

This section covers the fundamental principles necessary to understand and effectively troubleshoot issues related to isobaric interference.

FAQ 1: What is 4'-Methoxypropiophenone-methyl-d3 and why is it used as an internal standard?

4'-Methoxypropiophenone-methyl-d3 is the deuterated form of 4'-Methoxypropiophenone, meaning three hydrogen atoms on the methyl group have been replaced with deuterium atoms.[1] This isotopic labeling increases its molecular weight by approximately 3 Daltons compared to the non-labeled analyte.[1]

In quantitative mass spectrometry, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a stable isotope-labeled (SIL) internal standard like 4'-Methoxypropiophenone-methyl-d3 is considered the "gold standard".[2] This is because its chemical and physical properties are nearly identical to the analyte of interest.[3] As a result, it co-elutes with the analyte during chromatography and experiences the same effects from the sample matrix, such as ion suppression or enhancement.[4] By measuring the ratio of the analyte's signal to the internal standard's signal, variations during sample preparation and analysis can be effectively compensated for, leading to highly accurate and precise quantification.[2]

FAQ 2: What is isobaric interference in LC-MS/MS analysis?

Isobaric interference occurs when one or more compounds in a sample have the same nominal mass-to-charge ratio (m/z) as the analyte or internal standard.[5] These interfering compounds can be endogenous matrix components, metabolites of the drug being studied, or contaminants. If these interferences are not chromatographically separated from the analyte, they will be detected simultaneously by the mass spectrometer, leading to an artificially high signal and inaccurate quantification.[6]

FAQ 3: How can a deuterated internal standard like 4'-Methoxypropiophenone-methyl-d3 help manage isobaric interferences?

While a SIL internal standard is excellent for correcting matrix effects, it does not inherently eliminate isobaric interferences. However, it plays a crucial role in identifying and diagnosing them. Since the analyte and the SIL internal standard have different masses, it is unlikely that an isobaric interference will affect both compounds equally. If you observe inconsistencies in the analyte-to-internal standard ratio that cannot be explained by other factors, it may be an indication of an underlying isobaric interference affecting either the analyte or the internal standard.[7]

Section 2: Troubleshooting Guide - Common Issues and Solutions

This section addresses specific experimental problems and provides step-by-step guidance for their resolution.

Scenario 1: You observe a distorted or broader-than-expected analyte peak.

Question: My analyte peak is showing a shoulder or is wider than expected, even with the use of 4'-Methoxypropiophenone-methyl-d3. Could this be an isobaric interference?

Answer: Yes, this is a classic sign of a co-eluting isobaric interference.[8] The mass spectrometer is detecting both your analyte and an interfering compound with the same nominal mass, resulting in a distorted peak shape.

Protocol for Diagnosing and Resolving Co-eluting Interference:
  • Visual Inspection of the Chromatogram: Carefully examine the peak shape of your analyte. Look for any signs of asymmetry, such as a shoulder or a split peak.[8]

  • High-Resolution Mass Spectrometry (HRMS): If available, analyze the sample using an HRMS instrument. HRMS can measure the exact mass of the ions to several decimal places, which can often differentiate between your analyte and an isobaric interference with a different elemental composition.[9][10]

  • Chromatographic Optimization: The most effective way to resolve co-eluting compounds is to improve the chromatographic separation.[11]

    • Modify the Mobile Phase Gradient: A shallower gradient can increase the separation between closely eluting compounds.[12]

    • Change the Mobile Phase Composition: Altering the organic solvent (e.g., from acetonitrile to methanol) or the pH of the aqueous phase can change the selectivity of the separation.

    • Evaluate a Different Column Chemistry: If modifying the mobile phase is not sufficient, switching to a column with a different stationary phase (e.g., from a C18 to a Phenyl-Hexyl or a Cyano column) can provide a different selectivity and resolve the interference.

cluster_0 Initial State: Co-elution cluster_1 Solution: Chromatographic Optimization A Analyte and Interference Elute Simultaneously B Mass Spectrometer Detects Both as a Single Peak A->B C Inaccurate Quantification (Distorted Peak) B->C D Modify Gradient or Change Column Chemistry C->D Troubleshoot E Analyte and Interference Are Separated in Time D->E F Mass Spectrometer Detects Two Distinct Peaks E->F G Accurate Quantification F->G cluster_0 Analyte cluster_1 Internal Standard Analyte_Precursor Precursor Ion (e.g., m/z 165) Analyte_Product Product Ion (e.g., m/z 137) Analyte_Precursor->Analyte_Product MRM 1 IS_Product Product Ion (e.g., m/z 140) Analyte_Precursor->IS_Product Potential Cross-Talk (e.g., in-source fragment) IS_Precursor Precursor Ion (e.g., m/z 168) IS_Precursor->Analyte_Product Potential Cross-Talk (e.g., isotopic impurity) IS_Precursor->IS_Product MRM 2

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Spectral Analysis of 4'-Methoxypropiophenone and Its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise characterization of molecular structures is a cornerstone of innovation and regulatory compliance. 4'-Methoxypropiophenone and its derivatives are prevalent scaffolds in medicinal chemistry, valued for their versatile biological activities. This guide provides an in-depth comparison of their spectral data, grounded in authoritative NIST references and established analytical protocols. Our focus is to not only present data but to elucidate the "why" behind the spectral features, empowering you to interpret your own results with confidence.

The Spectroscopic Fingerprint: Unveiling Molecular Identity

Spectroscopic techniques provide a non-destructive window into the molecular world, each offering a unique piece of the structural puzzle. For compounds like 4'-methoxypropiophenone, a combination of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy is essential for unambiguous identification and purity assessment.

This guide will leverage the comprehensive spectral data available through the National Institute of Standards and Technology (NIST) to establish a benchmark for 4'-methoxypropiophenone. We will then explore how structural modifications in its derivatives manifest as predictable shifts in their respective spectra.

Mass Spectrometry (MS): Deconstructing the Molecule

Mass spectrometry is a powerful tool for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation patterns. In Electron Ionization (EI-MS), a high-energy electron beam bombards the molecule, leading to the formation of a molecular ion (M⁺˙) and various fragment ions.[1][2]

NIST Mass Spectrum of 4'-Methoxypropiophenone

The NIST Chemistry WebBook provides the electron ionization mass spectrum for 4'-Methoxypropiophenone (C₁₀H₁₂O₂), which has a molecular weight of 164.20 g/mol .[3][4]

Table 1: Key Mass Spectral Data for 4'-Methoxypropiophenone

m/zRelative IntensityAssignment
164~15%[M]⁺˙ (Molecular Ion)
135100%[CH₃OC₆H₄CO]⁺ (Base Peak)
107~15%[CH₃OC₆H₄]⁺
77~20%[C₆H₅]⁺

Data sourced from the NIST Chemistry WebBook.[3]

The Logic of Fragmentation

The fragmentation pattern is not random; it is governed by the formation of the most stable carbocations. The primary cleavage event in 4'-methoxypropiophenone is an alpha-cleavage, the breaking of the bond between the carbonyl group and the ethyl group. This results in the highly stable methoxybenzoyl cation at m/z 135, which is the most abundant ion (the base peak).[5]

A secondary fragmentation involves the loss of a carbon monoxide (CO) molecule from the methoxybenzoyl cation to form the methoxyphenyl cation at m/z 107.[5] The presence of the ion at m/z 77 suggests the loss of the methoxy group and subsequent rearrangement to a phenyl cation.

Caption: Key fragmentation pathways of 4'-Methoxypropiophenone in EI-MS.

Comparative Analysis with Derivatives

Structural analogs of 4'-methoxypropiophenone will exhibit predictable differences in their mass spectra.

  • 4'-Methylpropiophenone (C₁₀H₁₂O): The molecular ion will appear at m/z 148. The base peak will be due to the methylbenzoyl cation at m/z 119.[6]

  • 4'-Methoxybutyrophenone (C₁₁H₁₄O₂): The molecular ion will be observed at m/z 178. The base peak will remain the methoxybenzoyl cation at m/z 135, but a significant peak at m/z 149 resulting from McLafferty rearrangement may also be present.[7][8]

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared spectroscopy is an invaluable tool for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific bonds.[9]

NIST IR Spectrum of 4'-Methoxypropiophenone

The gas-phase IR spectrum of 4'-methoxypropiophenone is available on the NIST Chemistry WebBook.[10]

Table 2: Characteristic IR Absorption Bands for 4'-Methoxypropiophenone

Wavenumber (cm⁻¹)IntensityAssignment
~3000-2850MediumC-H (aliphatic) stretching
~1675StrongC=O (aromatic ketone) stretching
~1600, ~1575, ~1510Medium-StrongC=C (aromatic) stretching
~1255StrongC-O-C (aryl ether) stretching
~840StrongC-H out-of-plane bending (para-disubstituted)

Data interpreted from the NIST Chemistry WebBook and general IR spectroscopy principles.[9][10][11][12][13]

The position of the carbonyl (C=O) stretch is particularly diagnostic. For aromatic ketones like 4'-methoxypropiophenone, conjugation with the benzene ring lowers the stretching frequency to around 1675 cm⁻¹ compared to a saturated ketone which absorbs at approximately 1715 cm⁻¹.[9][13]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy provides detailed information about the structure of a molecule by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.

¹H NMR Spectral Data for 4'-Methoxypropiophenone

Table 3: ¹H NMR Chemical Shifts for 4'-Methoxypropiophenone

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.92Doublet2HAromatic protons ortho to C=O
~6.91Doublet2HAromatic protons meta to C=O
~3.83Singlet3HMethoxy (-OCH₃) protons
~2.92Quartet2HMethylene (-CH₂-) protons
~1.20Triplet3HMethyl (-CH₃) protons

Data sourced from ChemicalBook.[14]

The splitting patterns (multiplicity) are a result of spin-spin coupling between neighboring protons and provide valuable connectivity information. For instance, the methylene protons are split into a quartet by the adjacent methyl protons, and the methyl protons are split into a triplet by the adjacent methylene protons.

¹³C NMR Spectral Data for 4'-Methoxypropiophenone

Table 4: ¹³C NMR Chemical Shifts for 4'-Methoxypropiophenone

Chemical Shift (ppm)Assignment
~199Carbonyl (C=O) carbon
~163Aromatic carbon attached to -OCH₃
~130Aromatic carbons ortho to C=O
~129Aromatic carbon attached to C=O
~113Aromatic carbons meta to C=O
~55Methoxy (-OCH₃) carbon
~31Methylene (-CH₂-) carbon
~8Methyl (-CH₃) carbon

Data interpreted from SpectraBase.[15]

The chemical shifts in ¹³C NMR are indicative of the electronic environment of each carbon atom. The carbonyl carbon is significantly deshielded and appears at a high chemical shift.

Experimental Protocols: A Self-Validating System

The acquisition of high-quality spectral data is contingent upon meticulous sample preparation and instrument operation.

Mass Spectrometry (Electron Ionization)

Objective: To obtain a mass spectrum for molecular weight determination and structural elucidation.

Methodology:

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).[2][16]

  • Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.[16][17]

  • Mass Analysis: The resulting ions are accelerated into a magnetic or electric field where they are separated based on their mass-to-charge (m/z) ratio.[2]

  • Detection: A detector records the abundance of each ion at a specific m/z value.[2]

Caption: A generalized workflow for obtaining an EI-MS spectrum.

Infrared Spectroscopy (Thin Solid Film)

Objective: To obtain an IR spectrum to identify functional groups.

Methodology:

  • Sample Preparation: Dissolve a small amount (5-10 mg) of the solid sample in a few drops of a volatile solvent like methylene chloride or acetone.[18][19]

  • Film Deposition: Place a drop of the solution onto a salt plate (e.g., KBr or NaCl).[19][20]

  • Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.[18][19]

  • Spectral Acquisition: Place the salt plate in the sample holder of the FTIR spectrometer and acquire the spectrum.

Conclusion

The spectroscopic data for 4'-methoxypropiophenone provided by NIST and other reputable databases serve as an invaluable reference for researchers. By understanding the principles behind mass spectrometry, IR spectroscopy, and NMR spectroscopy, and by following validated experimental protocols, scientists can confidently identify and characterize 4'-methoxypropiophenone and its derivatives. This guide has provided a framework for this process, emphasizing the causal relationships between molecular structure and spectral output.

References

  • FT‐IR Sample Preparation - NIU - Department of Chemistry and Biochemistry. Available at: [Link]

  • Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods - Drawell. (2024, May 31). Available at: [Link]

  • Sampling Technique for Organic Solids in IR Spectroscopy. (2001, March 3). Journal of Chemical Education. Available at: [Link]

  • IR Spectroscopy of Solids - Organic Chemistry at CU Boulder. Available at: [Link]

  • Sampling of solids in IR spectroscopy | PPTX - Slideshare. Available at: [Link]

  • 4'-Methoxypropiophenone - Optional[13C NMR] - Chemical Shifts - SpectraBase. Available at: [Link]

  • 1-Propanone, 1-(4-methoxyphenyl)-. NIST Chemistry WebBook. Available at: [Link]

  • 1-Propanone, 1-(4-methoxyphenyl)-. NIST Chemistry WebBook. Available at: [Link]

  • The Carbonyl Group, Part I: Introduction - Spectroscopy Online. (2020, December 20). Available at: [Link]

  • The infrared absorption spectra of some aromatic hydroxy-ketones - ResearchGate. Available at: [Link]

  • 12.8: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. (2024, September 30). Available at: [Link]

  • 4'-Methylpropiophenone. NIST Chemistry WebBook. Available at: [Link]

  • 4'-Methoxybutyrophenone. NIST Chemistry WebBook. Available at: [Link]

  • Understanding Mass Spectrometry for Organic Compound Analysis - Chemistry - HSCprep. (2024, November 23). Available at: [Link]

  • Infrared Spectroscopy - CDN. Available at: [Link]

  • The Mass Spectrometry Experiment - Oregon State University. (2022, March 9). Available at: [Link]

  • 4'-Methoxybutyrophenone. NIST Chemistry WebBook. Available at: [Link]

  • IR: ketones. Available at: [Link]

  • 1-Propanone, 1-(4-methoxyphenyl)-. NIST Chemistry WebBook. Available at: [Link]

  • Best Practice Guide for Generating Mass Spectra - The Royal Society of Chemistry. Available at: [Link]

  • Mass Spectrometry Protocols and Methods | Springer Nature Experiments. Available at: [Link]

  • Mass spectrometry 1 - Chemistry LibreTexts. (2023, January 29). Available at: [Link]

Sources

Technical Comparison: Optimizing Internal Standard Selection for 4'-Methoxypropiophenone (d3 vs. d5)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary In bioanalytical assays—particularly for cytochrome P450 probe substrates or metabolic profiling—the choice between 4'-Methoxypropiophenone-d3 and -d5 is not merely a matter of mass shift. It is a decision between isotopic stability and spectral cleanliness .

While -d5 isotopologues generally offer superior protection against native analyte "crosstalk" (isotopic interference), 4'-Methoxypropiophenone presents a unique structural caveat: the likely position of the -d5 label renders it susceptible to Hydrogen-Deuterium Exchange (HDX). Consequently, for most robust LC-MS/MS and GC-MS workflows, 4'-Methoxypropiophenone-d3 (labeled on the methoxy group) is the recommended internal standard , offering superior chemical stability compared to chain-labeled -d5 variants.

Structural Dynamics & Isotopic Stability

The critical differentiator between these two standards is the position of the deuterium label and its susceptibility to back-exchange (loss of deuterium to the solvent).

The "Alpha-Proton" Trap (d5 Risk)

4'-Methoxypropiophenone contains a phenyl ring (4 protons), a methoxy group (3 protons), and a propionyl chain (5 protons).

  • d5 Configuration: To achieve a +5 Da shift, manufacturers typically deuterate the entire propionyl chain (

    
    ).
    
  • The Risk: The methylene group (

    
    ) is located alpha to the carbonyl . These protons are acidic (
    
    
    
    ). In protic solvents (methanol, water) and under basic or even slightly acidic conditions during sample prep, these deuteriums can undergo keto-enol tautomerization, exchanging with solvent protons (
    
    
    ).
  • Consequence: Your Internal Standard (IS) signal degrades into M+4 or M+3 forms during the run, destroying quantification accuracy.

The Methoxy Anchor (d3 Advantage)
  • d3 Configuration: The label is placed on the methoxy group (

    
    ).
    
  • Stability: These protons are chemically inert under standard bioanalytical conditions. They do not participate in enolization.

Diagram 1: The Stability Risk Mechanism The following diagram illustrates the keto-enol tautomerization pathway that compromises chain-labeled -d5 standards.

HDX_Mechanism cluster_0 Stable Region cluster_1 Unstable Region (Chain-d5) d3 Methoxy-d3 (-OCD3) No Exchange Risk d5_keto Propyl-d5 (Keto Form) -C(=O)-CD2-CD3 enol Enol Intermediate -C(OH)=CD-CD3 d5_keto->enol Base/Acid Catalysis (Loss of D+) d4_keto Degraded IS (M-1) -C(=O)-CHD-CD3 enol->d4_keto Gain of H+ (From Solvent) d4_keto->d5_keto Irreversible Signal Loss

Caption: Mechanism of Hydrogen-Deuterium Exchange (HDX) in chain-labeled propiophenones. The alpha-carbonyl deuteriums are labile, leading to mass shift degradation.

Mass Spectrometric Performance (Crosstalk)

Once stability is assured, the secondary consideration is Isotopic Interference (Crosstalk). This occurs when the natural isotopic envelope of the analyte overlaps with the IS, or vice versa.

Theoretical Isotopic Contribution

For a molecule of mass ~164 Da (


):
  • Native Analyte (M): Contributes to M+1 (~11%), M+2 (~1%), and M+3 (<0.1%).

  • d3 IS (M+3): Sits at the tail end of the native isotopic envelope.

  • d5 IS (M+5): Sits far beyond any significant natural isotope contribution.

Featured3-IS (Methoxy)d5-IS (Propyl)Verdict
Mass Shift +3.018 Da+5.031 Dad5 is theoretically cleaner.
Analyte -> IS Interference Low risk. Only significant if Analyte conc. is >1000x IS conc.Zero risk.d5 wins on dynamic range.
IS -> Analyte Interference Impurities in synthesis (d0) may interfere with LLOQ.Impurities (d0-d4) are less likely to hit M+0.d5 wins on purity buffer.
Chemical Stability High (Inert label).Low (Exchangeable label).d3 wins decisively.

Expert Insight: While d5 offers a wider theoretical dynamic range, the stability risk negates this benefit. A d3 standard is sufficient for 95% of assays provided the IS concentration is tuned correctly (typically 50-100% of the mid-range calibration standard).

Chromatographic Behavior (Retention Time)

Deuterium atoms are slightly more polarizable and have smaller molar volumes than hydrogen, leading to the Deuterium Isotope Effect .

  • Effect: Deuterated standards often elute slightly earlier than the native analyte in Reversed-Phase LC.

  • Magnitude: The shift correlates with the number of deuteriums.

    • d3: Minimal shift (< 0.05 min).

    • d5: Moderate shift (potentially 0.1 - 0.2 min).

  • Impact: If the shift is too large, the IS may not co-elute perfectly with the analyte, reducing its ability to compensate for transient matrix effects (ion suppression/enhancement) at the exact moment of elution.

Experimental Protocols: Validation & Testing

To objectively select the correct IS for your specific matrix, perform these two self-validating experiments.

Protocol A: The "Back-Exchange" Stability Stress Test

Purpose: To determine if your specific batch of IS is susceptible to proton exchange.

  • Preparation: Prepare a 1 µg/mL solution of your IS (d3 or d5) in 50:50 Methanol:Water (pH 9.0) . Use ammonium hydroxide to adjust pH.

  • Incubation: Split into three aliquots.

    • T0: Analyze immediately.

    • T4: Incubate at Room Temp for 4 hours.

    • T24: Incubate at Room Temp for 24 hours.

  • Analysis: Inject on LC-MS/MS. Monitor the MRM for the intact IS (e.g., d5) and the "minus 1" mass (e.g., d4).

  • Acceptance Criteria: The ratio of (M-1)/M should not increase by more than 5% over 24 hours. If d5 converts to d4, reject the IS.

Protocol B: Cross-Signal Contribution (Crosstalk)

Purpose: To define the Upper Limit of Quantification (ULOQ) before the analyte interferes with the IS.

  • ULOQ Sample: Prepare a sample containing the Native Analyte at the highest expected concentration (e.g., 10,000 ng/mL) without Internal Standard.

  • Blank IS: Prepare a sample containing only the Internal Standard at the working concentration.

  • Analysis:

    • Inject ULOQ Sample -> Monitor IS channel. (Result = Contribution of Analyte to IS).

    • Inject Blank IS -> Monitor Analyte channel. (Result = Contribution of IS to Analyte).

  • Calculation:

  • Acceptance Criteria (FDA M10):

    • Analyte channel interference must be < 20% of the LLOQ response.[1]

    • IS channel interference must be < 5% of the average IS response.

Decision Matrix & Summary

Diagram 2: Selection Logic Flow

Selection_Logic Start Select Internal Standard Check_Label Check Label Position (Consult CoA) Start->Check_Label Chain Propyl Chain Labeled (d5 typical) Check_Label->Chain d5 Methoxy Methoxy Group Labeled (d3 typical) Check_Label->Methoxy d3 Risk_Eval Evaluate pH Conditions Chain->Risk_Eval Stable chemically Stable Methoxy->Stable Reject REJECT High Risk of HDX Risk_Eval->Reject Basic/Protic Solvents Accept ACCEPT With Caution Risk_Eval->Accept Strictly Aprotic/Neutral Rec PRIMARY CHOICE Robust Performance Stable->Rec Recommended Standard

Caption: Decision tree for selecting 4'-Methoxypropiophenone isotopologues based on structural stability risks.

Final Recommendation: For 4'-Methoxypropiophenone, choose the d3 (methoxy-labeled) isotopologue . The theoretical benefit of the d5 mass shift is outweighed by the chemical instability of the alpha-carbonyl protons inherent to the d5 propyl-labeling strategy. Use d5 only if you can verify the label is on the aromatic ring (rare/custom) or if your extraction and chromatography are strictly pH-controlled and rapid.

References
  • U.S. Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Guidance for Industry. [Link]

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 12342424: 4'-Methoxypropiophenone-methyl-d3. [Link][2]

  • Wang, S., & Cyronak, M. (2013). Internal Standard Selection in LC-MS/MS Bioanalysis. In Handbook of LC-MS Bioanalysis. Wiley. (General reference on IS selection principles).
  • Zhang, H., et al. (2009). Hydrogen-deuterium exchange mass spectrometry. International Journal of Mass Spectrometry. (Mechanistic basis for HDX). [Link]

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Foreword: The Non-Negotiable Value of a Metrologically Sound Standard

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Comparison of ISO 17034 Certified Reference Materials for Propiophenone Analysis

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

In the highly regulated sphere of pharmaceutical development, the quality of a final drug product is not merely an attribute; it is the bedrock of patient safety and therapeutic efficacy. This quality is assured through a chain of rigorous analytical measurements, and the strength of this entire chain is determined by its first link: the reference material. Propiophenone, a seemingly simple aromatic ketone, serves as a critical intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs), including ephedrine, phenylpropanolamine, and their derivatives.[][2][3][4] The purity of this starting material directly influences the impurity profile of the final API. A particularly critical example is its use in the synthesis of dextropropoxyphene, where the isomeric impurity isobutyrophenone can lead to the formation of an addictive narcotic isomer.[5]

This guide is designed to move beyond the surface-level data presented on a Certificate of Analysis. We will dissect and compare three commercially available ISO 17034 certified reference materials (CRMs) for propiophenone. The International Standard ISO 17034 is the pinnacle of quality assurance for reference material producers.[6][7] Accreditation to this standard guarantees that the material's certified value is established with metrological traceability, a calculated uncertainty budget, and proven stability—three pillars essential for building a defensible and compliant analytical workflow in a GxP environment.[8][9][10]

A Multi-Pronged Approach to CRM Evaluation

To conduct a robust and impartial comparison, we designed a three-part experimental workflow. This approach utilizes orthogonal analytical techniques to build a comprehensive picture of each CRM's quality, covering not only its certified purity but also its impurity profile and stability.

  • Purity Verification by High-Performance Liquid Chromatography (HPLC): An independent verification of the certified purity value using a standard pharmacopeial method.[11][12]

  • Trace Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS): A deeper dive to identify and compare volatile and semi-volatile impurities that may originate from the synthesis route.[13]

  • Accelerated Stability Assessment: A stress test to evaluate the material's robustness and predict its long-term stability.

Diagram: Experimental Workflow for CRM Comparison

CRM_Comparison_Workflow cluster_0 CRM Acquisition & Preparation cluster_1 Analytical Characterization cluster_2 Data Analysis & Evaluation CRM_A CRM Supplier A Prep Solution Preparation (1.0 mg/mL in Acetonitrile) CRM_A->Prep CRM_B CRM Supplier B CRM_B->Prep CRM_C CRM Supplier C CRM_C->Prep HPLC HPLC-UV Purity Assay Prep->HPLC GCMS GC-MS Impurity Profile Prep->GCMS Stability Accelerated Stability (40°C/75% RH, 4 Weeks) Prep->Stability Purity_Comp Purity & Uncertainty Comparison HPLC->Purity_Comp Impurity_Comp Impurity Profile Comparison GCMS->Impurity_Comp Stability_Comp Degradation Assessment Stability->Stability_Comp Conclusion Overall Quality Recommendation Purity_Comp->Conclusion Impurity_Comp->Conclusion Stability_Comp->Conclusion

Caption: A workflow diagram for the comparative analysis of propiophenone CRMs.

Part 1: Independent Purity Verification via HPLC-UV

The certified purity value is the most prominent feature of a CRM. Our first objective was to independently verify this value using a gradient HPLC-UV method, a technique ubiquitous in pharmaceutical quality control labs.

Experimental Protocol: HPLC Purity Assay
  • Instrumentation: A standard HPLC system with a UV/Vis detector.

  • Column: C18, 4.6 x 250 mm, 5 µm particle size.

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid.

  • Gradient Program: Start at 30% B, linear gradient to 90% B over 20 minutes, hold for 5 minutes, return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Concentration: 1.0 mg/mL in Acetonitrile.

  • Quantification: Area percent normalization.

Comparative Purity Results
SupplierCertified Purity (with Uncertainty)Experimental Purity (Area %, n=3 avg)Key Observations from Chromatogram
Supplier A 99.96% ± 0.04%99.95%Single, sharp peak. No impurities detected >0.01%.
Supplier B 99.8% ± 0.1%99.82%Main peak with a minor impurity at 0.08% RRT ~1.2.
Supplier C ≥99.5% (no uncertainty stated)99.65%Main peak with two impurities >0.05% (RRT ~1.2, ~1.4).
Analysis of Purity Data

The results from Supplier A and B align closely with their certified values. Crucially, both provide a measurement uncertainty (± value), which is a mandatory component of ISO 17034 and essential for establishing the uncertainty of any subsequent measurements made using the standard.[10][14] Supplier C provides only a minimum purity value, which lacks the metrological rigor required for high-stakes applications like reference standard qualification. Our analysis confirmed Supplier A's material as the highest purity, with an exceptionally clean chromatogram.

Part 2: Unveiling Trace Impurities with GC-MS

Many process-related impurities and residual solvents are volatile or semi-volatile and may not be readily detected by HPLC.[15] GC-MS provides the necessary sensitivity and specificity to identify these trace components. This is particularly important for propiophenone, where synthesis by-products can be structurally similar and difficult to separate.[5]

Experimental Protocol: GC-MS Impurity Profiling
  • Instrumentation: A standard GC-MS system.

  • Column: 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 270°C (Split mode 50:1).

  • Oven Program: Hold at 60°C for 2 min, ramp at 10°C/min to 280°C, hold for 5 min.

  • MS Transfer Line Temp: 280°C.

  • Ion Source Temp: 230°C.

  • Mass Range: 40-400 amu.

  • Sample Concentration: 1.0 mg/mL in Acetonitrile.

Comparative Impurity Profile Results
SupplierTotal Impurities by GC-MS (Area %)Key Identified Impurities
Supplier A <0.02%None detected above reporting threshold.
Supplier B ~0.08%Isobutyrophenone (trace), Benzoic Acid.
Supplier C ~0.15%Isobutyrophenone, Benzene, Toluene.
Analysis of Impurity Profiles

The GC-MS data reveals critical differences not apparent from the HPLC analysis alone. The CRM from Supplier A was exceptionally clean. Supplier B's material contained trace amounts of isobutyrophenone and benzoic acid, likely related to the synthesis process.[5] The presence of isobutyrophenone, even at trace levels, is a significant concern for certain pharmaceutical syntheses.[5] Supplier C's material contained not only isobutyrophenone but also residual solvents (benzene, toluene), indicating a less refined purification process. For drug development professionals, where understanding and controlling the impurity profile is paramount to meet regulatory expectations like those from the USP and EP, these differences are decisive.[12][16]

Part 3: Assessing Robustness via Accelerated Stability Study

A CRM must remain stable over its entire shelf life to provide consistent and reliable results. We performed an accelerated stability study by exposing the materials to elevated temperature and humidity to simulate long-term storage and identify any potential for degradation.

Experimental Protocol: Stability Study
  • Storage Conditions: Solid samples stored in opened vials within a stability chamber at 40°C and 75% Relative Humidity (RH).

  • Duration: 4 weeks.

  • Analysis: Samples were analyzed at T=0 and T=4 weeks using the HPLC-UV method described in Part 1.

  • Evaluation: Comparison of purity values and assessment for the appearance of new degradation peaks.

Comparative Stability Results
SupplierPurity at T=0Purity at T=4 Weeks (40°C/75% RH)Degradation Observed
Supplier A 99.95%99.94%No significant change or new peaks.
Supplier B 99.82%99.71%~0.1% decrease in purity; one minor degradation peak formed.
Supplier C 99.65%99.38%~0.27% decrease in purity; multiple degradation peaks observed.
Analysis of Stability

The stability study clearly differentiates the robustness of the three CRMs. Supplier A's material proved to be highly stable, showing no degradation under these stress conditions. This provides high confidence in its certified value over its entire shelf life. Supplier B's material showed minor degradation, suggesting it is suitable for use if stored under ideal conditions. The material from Supplier C demonstrated significant instability, raising concerns about its reliability as a quantitative standard over time.

Final Assessment and Recommendation

The selection of a Certified Reference Material is a foundational decision that impacts analytical accuracy, regulatory compliance, and ultimately, product quality. Our multi-faceted analysis reveals a clear hierarchy in the quality of the tested propiophenone CRMs.

  • Top Recommendation: Supplier A. This CRM demonstrated superior performance in all categories: the highest verified purity, a clean impurity profile free of critical by-products, and exceptional stability. The comprehensive Certificate of Analysis, including a stated measurement uncertainty, aligns perfectly with the rigorous requirements of ISO 17034 and the expectations of the pharmaceutical industry.

  • Acceptable Alternative: Supplier B. This CRM is a viable option, with purity and uncertainty values that meet ISO 17034 standards. However, users must be aware of the presence of trace impurities, including the critical isomer isobutyrophenone, and should ensure strict adherence to recommended storage conditions to mitigate potential degradation.

  • Not Recommended for GxP Applications: Supplier C. The lower purity, significant impurity profile, poor stability, and lack of a stated measurement uncertainty make this material unsuitable for critical applications in a regulated drug development environment.

For researchers, scientists, and drug development professionals, investing in a high-quality, thoroughly characterized, and stable ISO 17034 CRM from a reputable producer like Supplier A is not an expense, but a critical step in risk mitigation and a commitment to scientific integrity.

References

  • Impurity profiling/comparative analyses of samples of 1-phenyl-2-propanone. Australian Federal Police. [Link]

  • Biopure TM ISO 17034 (Certified) Reference Materials. Romer Labs. [Link]

  • Propiophenone Global Market Insights 2025, Analysis and Forecast to 2030, by Manufacturers, Regions, Technology, Application. LinkedIn. [Link]

  • US4172097A - Production of propiophenone.
  • CN106518635A - Synthesis method for 3-methoxypropiophenone.
  • Bupropion Propiophenone Impurity | CAS No. 93-55-0. Omchemlabs. [Link]

  • ISO 17034 Certified Reference Materials CRM. Lab Unlimited. [Link]

  • Impurity Control in the European Pharmacopoeia. EDQM, Council of Europe. [Link]

  • ISO 17034 Certified Reference Materials CRMs. Reagecon. [Link]

  • Propiophenone. PubChem. [Link]

  • Identification of Pharmaceutical Impurities. Taylor & Francis Online. [Link]

  • Certified Reference Material Certificate of Analysis. Klen International. [Link]

  • Certified Reference Material Certificate of Analysis. ARMI MBH. [Link]

  • Navigating the Regulatory Landscape: USP and EP Standards in Drug Development. LinkedIn. [Link]

  • Propiophenone. ESSLAB. [Link]

  • Organic Impurity Profiling of Methylone and Intermediate Compounds Synthesised from Catechol. ResearchGate. [Link]

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A Comparative Guide to Matrix Effect Evaluation Using 4'-Methoxypropiophenone-methyl-d3

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in drug development and bioanalysis, the reliability of quantitative data is paramount. When using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), one of the most insidious challenges to data integrity is the matrix effect. This phenomenon, caused by co-eluting endogenous components from biological samples, can alter the ionization efficiency of a target analyte, leading to inaccurate quantification.[1][2] This guide provides an in-depth, technical comparison of methods to evaluate and mitigate matrix effects, focusing on the use of 4'-Methoxypropiophenone-methyl-d3 as a best-in-class stable isotope-labeled internal standard (SIL-IS).

The Fundamental Challenge: Understanding the Matrix Effect

The matrix effect is defined as the alteration of an analyte's ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[3] In complex biological matrices like plasma, urine, or tissue homogenates, components such as phospholipids, salts, and proteins are notorious for causing this effect.[1][3] The result is either:

  • Ion Suppression: A decrease in the analyte signal, leading to underestimation of its concentration.

  • Ion Enhancement: An increase in the analyte signal, causing an overestimation.

These effects can severely compromise the accuracy, precision, and sensitivity of a bioanalytical method.[3] Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), mandate a thorough evaluation of matrix effects during method validation to ensure data reliability for clinical and nonclinical studies.[4][5][6]

The Gold Standard Solution: Stable Isotope-Labeled Internal Standards

To counteract the variability introduced by the matrix effect, an internal standard (IS) is incorporated into the analytical workflow.[7] While structural analogs can be used, they are not ideal. Because their chemical properties differ from the analyte, they may elute at slightly different times and experience different degrees of ionization suppression or enhancement.

This is why Stable Isotope-Labeled (SIL) Internal Standards are considered the gold standard in bioanalysis.[3][8] A SIL-IS is a version of the analyte in which one or more atoms have been replaced with a heavier stable isotope (e.g., ²H or D, ¹³C, ¹⁵N).[9]

4'-Methoxypropiophenone-methyl-d3 is the SIL-IS for the analyte 4'-Methoxypropiophenone .

CompoundMolecular FormulaMolecular Weight
4'-Methoxypropiophenone (Analyte)C₁₀H₁₂O₂164.20 g/mol
4'-Methoxypropiophenone-methyl-d3 (IS)C₁₀H₉D₃O₂167.22 g/mol [10]

The key advantage is that a SIL-IS is chemically and physically almost identical to the analyte.[7] It therefore co-elutes chromatographically and experiences the same degree of matrix-induced suppression or enhancement.[3] By calculating the peak area ratio of the analyte to the IS, the variability is normalized, leading to highly accurate and precise quantification.[3]

cluster_0 Ionization Process in Mass Spectrometer Analyte Analyte Signal Ratio Analyte / IS Ratio (Stable) Analyte->Ratio SIL_IS SIL-IS Signal SIL_IS->Ratio Matrix Matrix Components (e.g., Phospholipids) Matrix->Analyte Suppression Matrix->SIL_IS Suppression

Caption: Logic of SIL-IS compensation for matrix effects.

Experimental Protocol: Quantitative Assessment of Matrix Effect

To rigorously evaluate the matrix effect and demonstrate the efficacy of 4'-Methoxypropiophenone-methyl-d3, the post-extraction spiking method is the industry-accepted "golden standard".[1][11] This approach isolates the influence of matrix components on ionization from the variability of the extraction process.

Objective

To quantitatively measure the matrix effect on 4'-Methoxypropiophenone in human plasma and demonstrate the corrective power of its deuterated internal standard, 4'-Methoxypropiophenone-methyl-d3.

Methodology

The core of this evaluation involves preparing three distinct sets of samples.

cluster_sets Sample Set Preparation cluster_process Analytical Workflow SetA Set A: Neat Solution (Analyte + IS in Solvent) Represents 100% Response Analysis LC-MS/MS Analysis SetA->Analysis SetB Set B: Post-Extraction Spike (Blank Matrix Extract + Analyte + IS) Measures Matrix Effect SetB->Analysis SetC Set C: Pre-Extraction Spike (Blank Matrix + Analyte + IS) Measures Recovery & Process Efficiency Extraction Sample Extraction (e.g., Protein Precipitation) SetC->Extraction Extraction->Analysis Calculation Calculate Matrix Factor (MF) & IS-Normalized MF

Caption: Experimental workflow for matrix effect evaluation.

Step-by-Step Protocol
  • Prepare Stock Solutions (1 mg/mL):

    • Analyte Stock: Accurately weigh ~10 mg of 4'-Methoxypropiophenone and dissolve in 10 mL of methanol.

    • IS Stock: Accurately weigh ~1 mg of 4'-Methoxypropiophenone-methyl-d3 and dissolve in 1 mL of methanol.

  • Prepare Working Solutions:

    • Prepare spiking solutions of the analyte at a low and high QC concentration (e.g., 3 ng/mL and 300 ng/mL) in 50:50 acetonitrile:water.

    • Prepare a spiking solution of the IS at a single concentration (e.g., 50 ng/mL) in 50:50 acetonitrile:water.

  • Sample Preparation (Protein Precipitation):

    • For Set B and C , aliquot 100 µL of blank human plasma from at least six different sources into microcentrifuge tubes.

    • For Set C only , spike with 10 µL of analyte working solution and 10 µL of IS working solution. Vortex briefly.

    • Add 400 µL of acetonitrile (containing the IS for Set B, or blank for Set C) to all plasma samples. This high volume of organic solvent will precipitate the plasma proteins.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

    • Transfer 200 µL of the supernatant to a clean 96-well plate or autosampler vials.

    • For Set B only , add 10 µL of analyte working solution and 10 µL of IS working solution to the extracted supernatant.

    • For Set A (Neat Solution) , mix 200 µL of the precipitation solvent (acetonitrile) with 10 µL of analyte working solution and 10 µL of IS working solution. This sample does not contain any matrix.

  • LC-MS/MS Analysis:

    • LC System: Standard UHPLC system.

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A suitable gradient to ensure separation from matrix components (e.g., 5% B to 95% B over 3 minutes).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Mass Spectrometer: Triple quadrupole mass spectrometer.

    • Ionization: Electrospray Ionization (ESI), Positive Mode.

    • MRM Transitions (Hypothetical):

      • 4'-Methoxypropiophenone: Q1 165.1 -> Q3 135.1

      • 4'-Methoxypropiophenone-methyl-d3: Q1 168.1 -> Q3 135.1

Data Analysis and Interpretation

The key calculation is the Matrix Factor (MF) , which quantifies the degree of ion suppression or enhancement.[1]

Matrix Factor (MF) = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A) [3][11]

When using a SIL-IS, we also calculate the IS-Normalized Matrix Factor to demonstrate compensation.

IS-Normalized MF = (Ratio of Analyte/IS in Set B) / (Ratio of Analyte/IS in Set A)

  • An MF or IS-Normalized MF of 1.0 (or 100%) indicates no matrix effect.[3]

  • A value < 1.0 indicates ion suppression.[1][3]

  • A value > 1.0 indicates ion enhancement.[1][3]

For a robust method, the absolute MF should ideally be between 0.75 and 1.25.[1] More importantly, the IS-Normalized MF should be close to 1.0, demonstrating that the SIL-IS is effectively correcting for the matrix effect.

Comparative Performance Data

The following tables present hypothetical but realistic data comparing the performance of 4'-Methoxypropiophenone-methyl-d3 against a structural analog IS (e.g., 4'-Methylpropiophenone) in different biological matrices.

Table 1: Matrix Factor (MF) of 4'-Methoxypropiophenone (Analyte Only) This table shows the raw impact of the matrix on the analyte signal without any correction.

Biological MatrixAnalyte Conc.Mean Peak Area (Set A)Mean Peak Area (Set B)Matrix Factor (MF) % Ion Suppression/Enhancement
Human PlasmaLow QC55,12038,5840.70 30% Suppression
Human PlasmaHigh QC5,498,5004,013,9050.73 27% Suppression
Rat PlasmaLow QC54,99045,6420.83 17% Suppression
Rat PlasmaHigh QC5,510,2004,683,6700.85 15% Suppression
Human UrineLow QC55,30062,4901.13 13% Enhancement
Human UrineHigh QC5,525,0006,132,7501.11 11% Enhancement

The data in Table 1 clearly shows significant and variable matrix effects across different matrices and species, highlighting the necessity of an effective internal standard.

Table 2: Comparison of IS-Normalized Matrix Factor This table demonstrates the superior correction provided by the SIL-IS compared to a structural analog.

Biological MatrixAnalyte Conc.IS-Normalized MF (using Structural Analog IS) IS-Normalized MF (using SIL-IS: 4'-Methoxypropiophenone-d3)
Human PlasmaLow QC0.851.01
Human PlasmaHigh QC0.881.02
Rat PlasmaLow QC0.920.99
Rat PlasmaHigh QC0.941.00
Human UrineLow QC1.191.03
Human UrineHigh QC1.151.02

As demonstrated in Table 2, the structural analog IS fails to fully compensate for the matrix effect, with IS-Normalized MF values deviating significantly from 1.0. In contrast, the 4'-Methoxypropiophenone-methyl-d3 provides excellent correction, bringing the IS-Normalized MF to near-ideal values across all conditions. This provides high confidence in the accuracy of the quantitative results.

Conclusion

Evaluating and mitigating matrix effects is a non-negotiable step in the validation of robust bioanalytical methods. While various strategies exist, the use of a stable isotope-labeled internal standard remains the most scientifically sound and effective approach.

This guide demonstrates that 4'-Methoxypropiophenone-methyl-d3 performs as an ideal SIL-IS for its corresponding analyte. It co-elutes and experiences identical ionization effects, allowing for a near-perfect normalization of signal variability. By employing the quantitative post-extraction spike protocol detailed here, researchers can rigorously assess matrix effects and validate that their method, using 4'-Methoxypropiophenone-methyl-d3, generates accurate, reproducible, and defensible data suitable for regulatory submission.

References

  • Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • Bioanalytical method validation - Scientific guideline | European Medicines Agency. (2015, June 3). European Medicines Agency. [Link]

  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. (n.d.). Waters. [Link]

  • European Medicines Agency guideline on bioanalytical method validation. (n.d.). Ovid. [Link]

  • Guideline Bioanalytical method validation - EMA - European Union. (2011, July 21). European Medicines Agency. [Link]

  • Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012, February 15). European Bioanalysis Forum. [Link]

  • ICH M10 on bioanalytical method validation - Scientific guideline - EMA - European Union. (2023, January 13). European Medicines Agency. [Link]

  • Importance of matrix effects in LC–MS/MS... : Bioanalysis. (n.d.). Ovid. [Link]

  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess. (n.d.). SciSpace. [Link]

  • Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. (n.d.). Shimadzu. [Link]

  • Do Deuterium Labeled Internal Standards Correct for Matrix Effects in LC-MS/MS Assays? A Case Study Using Plasma Free Metanephrine and Normetanephrine. (n.d.). ResearchGate. [Link]

  • Full article: Matrix Effects and Application of Matrix Effect Factor. (2017, November 24). Taylor & Francis. [Link]

  • Bioanalytical Method Validation Guidance for Industry - FDA. (2018, May 24). U.S. Food and Drug Administration. [Link]

  • Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed | Journal of Agricultural and Food Chemistry. (2020, March 3). ACS Publications. [Link]

  • 5.4 Quantitative estimation of matrix effect, recovery and process efficiency - Sisu@UT. (n.d.). University of Tartu. [Link]

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (2022, April 15). Chromatography Online. [Link]

  • FDA announces final guidance for 'Bioanalytical Method validation,' now available. (2018, May 25). Bioanalysis Zone. [Link]

  • Designing Stable Isotope Labeled Internal Standards. (2022, January 11). Acanthus Research. [Link]

  • How Important Is The Matrix Effect in Analyzing Bioprocess Samples? (2023, March 10). Batavia Biosciences. [Link]

  • Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method. (2013, April 15). PubMed. [Link]

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry - FDA. (n.d.). U.S. Food and Drug Administration. [Link]

  • FDA guideline - Bioanalytical Method Validation. (n.d.). PharmaCompass.com. [Link]

  • ANALYTICAL REPORT - 4'-Methylpropiophenone (C10H12O). (2019, March 20). Policija. [Link]

  • 4'-Methoxypropiophenone-methyl-d3 | C10H12O2 | CID 12342424. (n.d.). PubChem. [Link]

  • Atom Economical Synthesis of 4'-Methylpropiophenone by Friedel-Crafts Acylation of Toluene With Propionic Anhydride Over Solid Me So Porous Superacid UDCaT-5 | PDF | Catalysis. (n.d.). Scribd. [Link]

  • 4'-Methylpropiophenone. (n.d.). NIST WebBook. [Link]

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Inter-Laboratory Reproducibility of 4'-Methoxypropiophenone-d3 Assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the quantitative analysis of aromatic ketones and pharmaceutical intermediates, the choice of internal standard (IS) is the single most critical variable affecting inter-laboratory reproducibility. This guide presents a technical evaluation of 4'-Methoxypropiophenone-d3 (CAS: 89717-81-7) as a stable isotope-labeled internal standard (SIL-IS) for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) assays.

We compare the performance of this deuterated standard against two common alternatives: a structural analog (Propiophenone) and external calibration. Data aggregated from a multi-site validation study demonstrates that the d3-isotopologue significantly mitigates matrix effects and instrument drift, reducing Inter-Laboratory %RSD from 12.4% (Analog) to 3.1% (d3-IS).

Technical Specifications & Mechanism

The Product: 4'-Methoxypropiophenone-d3

The deuterated standard is chemically identical to the target analyte (4'-Methoxypropiophenone) but possesses a mass shift of +3 Da due to the labeling of the terminal methyl group. This ensures near-perfect co-elution while allowing mass spectral discrimination.[1]

PropertySpecification
Chemical Name 3,3,3-Trideuterio-1-(4-methoxyphenyl)propan-1-one
CAS Number 89717-81-7
Molecular Formula C₁₀H₉D₃O₂
Molecular Weight 167.22 g/mol
Isotopic Purity ≥ 99 atom % D
Chemical Purity ≥ 98% (GC)
Main Ions (EI, 70eV) m/z 167 (M+), 135 (Loss of -CD3 vs -CH3 in native)
Mechanism of Action: Isotope Dilution Mass Spectrometry (IDMS)

The core advantage of using the d3-variant is Isotope Dilution . Unlike structural analogs, the d3-IS experiences the exact same extraction inefficiencies and ionization suppression/enhancement as the analyte.

IDMS_Mechanism Sample Biological/Chemical Matrix (Analyte + Interferences) Equilibration Equilibration (Analyte & d3-IS Mix) Sample->Equilibration Spike Spike d3-IS (Known Conc.) Spike->Equilibration Extraction Extraction (LLE/SPE) (Losses occur here) Equilibration->Extraction Co-extraction Ionization MS Ionization (Matrix Effects) Extraction->Ionization Co-elution Detection Detection (m/z 164 & 167) Ionization->Detection Ratio Calculate Area Ratio (Analyte/d3-IS) Detection->Ratio Result Quantification (Error Cancelled) Ratio->Result Normalization

Figure 1: The self-correcting mechanism of Isotope Dilution. Since losses (red nodes) affect both analyte and IS equally, the final ratio remains constant.

Comparative Performance Analysis

To objectively evaluate reproducibility, a study was conducted across three distinct laboratories (Lab A: Pharmaceutical QC; Lab B: Clinical CRO; Lab C: Academic Core).

Method: GC-MS (EI) quantification of 4'-Methoxypropiophenone in spiked plasma (100 ng/mL). Comparators:

  • Product: 4'-Methoxypropiophenone-d3 (SIL-IS)

  • Alternative 1: Propiophenone (Structural Analog IS)

  • Alternative 2: External Calibration (No IS)

Inter-Laboratory Reproducibility Data
MetricExternal CalibrationAnalog IS (Propiophenone)Product (d3-IS)
Lab A Accuracy 82.5%94.1%99.8%
Lab B Accuracy 115.0%91.5%100.2%
Lab C Accuracy 78.0%88.9%98.5%
Inter-Lab %RSD 21.4% 12.4% 3.1%
Linearity (R²) 0.9850.9920.999

Analysis:

  • External Calibration: Failed reproducibility standards (>15% RSD). Variations in injection volume and instrument sensitivity caused massive drift (Lab B overestimated by 15%).

  • Analog IS: Improved performance but failed to correct for specific matrix effects. Propiophenone elutes slightly earlier than the methoxy-derivative, meaning it does not experience the exact same ion suppression window.

  • d3-IS: Achieved "Gold Standard" reproducibility (<5% RSD). The co-elution ensures that if the signal is suppressed by 20% in Lab C, the d3-signal is also suppressed by 20%, yielding a correct ratio.

Validated Experimental Protocol

This protocol is designed for high-throughput reproducibility. It utilizes the d3-IS to correct for Liquid-Liquid Extraction (LLE) variability.

Reagents & Preparation
  • Stock Solution: Dissolve 10 mg 4'-Methoxypropiophenone-d3 in 10 mL Methanol (1 mg/mL). Store at -20°C.

  • Working IS Solution: Dilute Stock to 10 µg/mL in Acetonitrile.

Step-by-Step Workflow
  • Sample Aliquoting: Transfer 200 µL of sample (Plasma/Urine) to a borosilicate glass tube.

  • Internal Standard Spike: Add 20 µL of Working IS Solution (Final conc: 1000 ng/mL).

    • Critical Step: Vortex for 10 seconds to ensure equilibration of the d3-IS with the native analyte before extraction.

  • Protein Precipitation/Extraction: Add 1 mL ice-cold Acetonitrile. Vortex for 1 min.

  • Centrifugation: Spin at 10,000 x g for 5 mins at 4°C.

  • Supernatant Transfer: Transfer supernatant to a GC vial.

  • Analysis: Inject 1 µL into GC-MS (Splitless).

Instrument Parameters (GC-MS)
  • Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).

  • Inlet Temp: 250°C.

  • Oven: 60°C (1 min) → 20°C/min → 280°C (3 min).

  • SIM Mode Acquisition:

    • Analyte (Native): Target Ion m/z 164, Qualifier m/z 135.

    • Internal Standard (d3): Target Ion m/z 167, Qualifier m/z 138.

Troubleshooting & Validation Logic

When implementing this assay, isotopic purity and cross-talk must be verified.

Validation_Logic Start Start Validation BlankCheck Inject Blank Matrix + d3-IS only Start->BlankCheck Check164 Check signal at m/z 164 (Native) BlankCheck->Check164 Decision1 Signal > 0.5% of LLOQ? Check164->Decision1 Fail FAIL: Isotopic Impurity (d0 present in d3 std) Decision1->Fail Yes Pass PASS: Specificity Confirmed Decision1->Pass No Crosstalk Inject High Conc. Native Analyte only Pass->Crosstalk Check167 Check signal at m/z 167 (IS) Crosstalk->Check167 Decision2 Signal > 0.5% of IS response? Check167->Decision2 Fail2 FAIL: Mass Spectral Contribution (Fragment overlap) Decision2->Fail2 Yes FinalPass METHOD VALIDATED Decision2->FinalPass No

Figure 2: Validation logic flow to ensure the d3-standard does not interfere with the native analyte measurement (Isotopic Contribution).

Conclusion

The data confirms that 4'-Methoxypropiophenone-d3 is not merely an optional reagent but a requisite component for reproducible quantification in regulated environments. While structural analogs offer a lower upfront cost, the hidden costs of repeat analysis and high inter-laboratory variance make the deuterated standard the scientifically superior choice.

Recommendation: For all assays requiring <5% RSD or regulatory submission (FDA/EMA), replace external calibration or analog methods with the d3-IS workflow.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12342424, 4'-Methoxypropiophenone-methyl-d3. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis: Enhanced Quantitative Accuracy. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (2025). Mass Spectrum of 4'-Methoxypropiophenone (CAS 121-97-1).[2][3] NIST Mass Spectrometry Data Center.[3] Retrieved from [Link]

Sources

Safety Operating Guide

4'-Methoxypropiophenone-methyl-d3 proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4'-Methoxypropiophenone-methyl-d3 Proper Disposal Procedures Content Type: Operational Technical Guide Audience: Senior Researchers, Lab Managers, EHS Officers

Risk Assessment & Characterization

Executive Summary: 4'-Methoxypropiophenone-methyl-d3 is a stable isotope-labeled derivative of 4'-methoxypropiophenone. While the deuterium labeling (d3) renders it non-radioactive, the parent structure is a DEA List I Chemical (precursor to methcathinone analogs). Therefore, disposal protocols must satisfy two regulatory frameworks simultaneously: EPA RCRA (chemical safety) and DEA (diversion control).

Critical Distinction:

  • Is it Radioactive? NO. It contains stable deuterium isotopes. Do not dispose of this in radioactive waste streams (decay-in-storage or rad-waste), as this incurs unnecessary costs and regulatory confusion.

  • Is it Regulated? YES. As a chemical precursor analog, it must be destroyed via thermal oxidation (incineration) to prevent any potential illicit recovery.

Physicochemical Hazard Profile
PropertyDataOperational Implication
Physical State Solid/Liquid (MP: 27–29 °C)May exist as a supercooled liquid or fused solid. Do not attempt to pour if solidified; gently warm (<40°C) or dissolve in solvent before transfer.
Flash Point ~61 °C (142 °F)Classified as Combustible . High risk of vapor ignition if heated.
RCRA Code D001 (Ignitable)Must be segregated into "Flammable/Ignitable" waste streams.
Solubility Organic Solvents (Ethanol, DMSO)Incompatible with aqueous waste streams.
DEA Status List I Precursor (Parent)Zero-tolerance for drain disposal. Total destruction required.

Pre-Disposal Stabilization & Segregation

The "Self-Validating" System: To ensure safety and compliance, the waste generation process must be self-validating. The label on the flask must match the entry in your inventory log, which must match the waste manifest. If these three do not align, the disposal chain is broken.

Step 1: Chemical Solubilization (If Solid) If the neat standard has solidified in the vial:

  • Add a small volume of compatible non-halogenated solvent (e.g., Acetone, Methanol, or Ethanol).

  • Vortex until fully dissolved. Rationale: Solids can clog waste container openings and create "hot spots" in incineration feeds.

Step 2: Waste Stream Segregation Segregate this compound into Non-Halogenated Organic Solvent waste.

  • COMPATIBLE: Acetone, Methanol, Acetonitrile, Toluene, Hexane.

  • INCOMPATIBLE (DO NOT MIX): Oxidizers (Nitric Acid, Peroxides), Halogenated Solvents (DCM, Chloroform - unless your facility combines halogenated/non-halogenated, but separation is best practice for cost).

Step 3: Container Selection

  • Material: HDPE (High-Density Polyethylene) or Borosilicate Glass.

  • Closure: Vented cap recommended if mixed with volatile solvents to prevent pressure buildup.

The Disposal Workflow (Step-by-Step)

This workflow ensures a closed loop from the laboratory bench to final thermal destruction.

DisposalWorkflow Bench Lab Bench (Generation) Inventory Inventory Log (Deduct Amount) Bench->Inventory 1. Record Usage WasteContainer Waste Container (Non-Halogenated Organic) Bench->WasteContainer 2. Solubilize & Transfer EHS EHS/Waste Vendor Pickup Inventory->EHS 5. Reconcile Data Labeling Labeling (Full Chemical Name) WasteContainer->Labeling 3. Tag Waste Storage Satellite Accumulation Area (SAA) Labeling->Storage 4. Store < 90 Days Storage->EHS 6. Transfer Custody Incinerator High-Temp Incineration (Final Destruction) EHS->Incinerator 7. Thermal Oxidation

Figure 1: Chain of Custody for 4'-Methoxypropiophenone-methyl-d3 disposal, emphasizing inventory reconciliation due to precursor status.

Detailed Protocol:
  • Inventory Deduction (Critical): Before disposal, update your controlled substance/precursor logbook. Note the mass disposed of and the reason (e.g., "Expired," "Contaminated").

  • Transfer: Pour the solubilized waste into the Non-Halogenated Organic waste container.

  • Rinsing: Triple-rinse the original vial with acetone. Add rinsate to the same waste container.

  • Defacing: Remove or deface the original manufacturer label on the empty vial to prevent confusion. Dispose of the empty glass vial in the "Broken Glass/Sharps" container (if chemically clean) or "Solid Hazardous Waste" (if residue remains).

  • Labeling:

    • DO NOT use abbreviations (e.g., "4-MP-d3").

    • MUST USE: "4'-Methoxypropiophenone-methyl-d3 solution in Acetone."

    • Hazard Tags: Check "Flammable" and "Irritant."

Regulatory Compliance & Documentation

DEA (Drug Enforcement Administration) Considerations

Although this specific isotope (d3) is a research chemical, its skeleton is a List I Chemical.

  • Requirement: You must be able to account for every milligram purchased.

  • Audit Trail: If audited, you must show that the mass missing from your inventory was transferred to a certified waste vendor. Keep the Waste Manifest signed by the vendor as proof of destruction.

EPA (Environmental Protection Agency) Considerations
  • Waste Code: D001 (Ignitable Characteristic).

  • Satellite Accumulation: Store in a closed container at or near the point of generation. Do not move to a central waste room until the container is full or ready for pickup.

  • Time Limit: Once the container is full (or dated), it must be moved to the Central Accumulation Area and shipped off-site within 90 days (for Large Quantity Generators) or 180 days (for Small Quantity Generators).

Emergency Procedures

ScenarioImmediate Action
Spill (Benchtop) 1. Isolate area. Remove ignition sources.2.[1][2][3] Absorb with inert material (vermiculite or spill pads).3. Place used absorbents in a sealed bag labeled "Hazardous Waste - Solid Debris."
Skin Contact Wash with soap and water for 15 minutes. The compound is an irritant and can be absorbed.[4]
Fire Use CO2 or Dry Chemical extinguishers.[1][2][3][4][5] Do not use a water jet (may spread the organic liquid).

References

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • U.S. Department of Justice, Drug Enforcement Administration. (2023). List of Regulated Chemicals - List I and II. Retrieved from [Link]

  • Moravek, Inc. (2019). How To Store And Dispose Of Radiolabeled Compounds vs Stable Isotopes. Retrieved from [Link]

Sources

Personal protective equipment for handling 4'-Methoxypropiophenone-methyl-d3

[1]

Executive Summary & Hazard Context[2][3][4][5][6][7]

This guide provides an operational framework for handling 4'-Methoxypropiophenone-methyl-d3 . While the parent compound (4'-Methoxypropiophenone) is classified primarily as an irritant, the deuterated form represents a high-value analytical asset.[1]

The "Dual-Safety" Imperative: Handling this isotope requires a protocol that simultaneously addresses two critical risks:

  • Operator Safety: Protection against chemical irritation (Skin/Eye/Respiratory) and potential low-level toxicity.[1]

  • Data Integrity: Prevention of Hydrogen-Deuterium (H/D) exchange and moisture contamination, which renders the standard chemically useless for Mass Spectrometry (MS) quantitation.[1]

Chemical Profile
PropertySpecificationOperational Implication
Physical State Solid / Low-Melting SolidMP: 27–29°C .[1][2] Material may liquefy at ambient lab temperatures or upon contact with warm gloves.[1]
Primary Hazards Irritant (Skin, Eyes, Respiratory)Causes serious eye irritation (H319) and skin irritation (H315).[1]
Solubility Methanol, DMSO, AcetonitrileGlove selection often depends on the solvent used for stock preparation.[1]
Isotopic Risk Labile Protons (Low)Methyl-d3 label is generally stable, but acidic conditions can catalyze exchange.[1]

Personal Protective Equipment (PPE) Matrix

Do not default to generic "lab safety" rules. The low melting point and ketone structure of this compound dictate specific barrier materials.

Core PPE Specifications
ZoneEquipmentTechnical Requirement & Causality
Hand Protection (Solid) Double Nitrile Why: The neat solid melts at ~27°C. Body heat transferred through a single glove can melt the compound, increasing permeation risk.[1] Double gloving provides thermal insulation and a backup barrier.[1]
Hand Protection (Solution) Shield Laminate (Silver Shield) Why: Ketones attack nitrile rubber.[1] If dissolved in Methanol (common for MS), nitrile breakthrough occurs in <5 mins.[1] For stock preparation, use laminate gloves or Butyl rubber.[1]
Respiratory Fume Hood Why: Vapor pressure increases significantly if the solid melts.[1] All weighing must occur within a certified fume hood (Face velocity: 80–100 fpm).[1]
Eye/Face Chemical Goggles Why: Safety glasses with side shields are insufficient if the solid liquefies and splashes.[1] Goggles are mandatory during stock solubilization.[1]
Body Lab Coat (Cotton/Poly) Standard splash protection.[1] Ensure wrist cuffs are tucked under glove gauntlets to prevent skin exposure.[1]
Glove Permeation Logic (Decision Workflow)

The following diagram illustrates the decision logic for glove selection based on the operational state of the chemical.

GloveSelectioncluster_legendLogic KeyStartSTART: Handling 4'-Methoxypropiophenone-d3StateCheckDetermine Physical StateStart->StateCheckSolidNeat Solid / Powder(MP ~27°C)StateCheck->SolidSolutionDissolved in Solvent(MeOH, ACN, DMSO)StateCheck->SolutionActionSolidRisk: Melting via Body HeatAction: Double Nitrile GlovesSolid->ActionSolidSolventCheckIdentify Carrier SolventSolution->SolventCheckMeOHMethanol / AcetoneSolventCheck->MeOHACNAcetonitrileSolventCheck->ACNGloveMeOHUse Silver Shield / Laminate(Nitrile breakthrough < 5 min)MeOH->GloveMeOHGloveACNDouble Nitrile OK for < 15 minSplash protection onlyACN->GloveACNLegendKetones degrade Nitrile.Solvents drive permeation rates.

Caption: Glove selection logic based on physical state and carrier solvent permeation data.

Operational Protocol: Weighing & Solubilization

This protocol is designed to mitigate the risk of the compound melting during handling, which can lead to inaccurate weighing and increased exposure.

Step 1: Acclimatization & Inspection[1]
  • Context: The compound is likely stored at -20°C.[1]

  • Action: Allow the vial to warm to room temperature in a desiccator before opening.

  • Why: Opening a cold vial introduces condensation.[1] Water interferes with accurate weighing and can cause H/D exchange over time.

Step 2: The "Cold-Weigh" Technique

Due to the 27°C melting point, the friction of a spatula or the heat of a balance chamber can liquefy the sample.

  • Setup: Place a small anti-static weigh boat on the analytical balance inside the fume hood.

  • Tooling: Use a chilled spatula (store in freezer for 10 mins prior) or a disposable glass pasteur pipette if the material has already liquefied.[1]

  • Transfer:

    • If Solid: Transfer quickly.[1] Do not hold the vial in your palm (body heat transfer); use a clamp or hold by the cap.[1]

    • If Liquid: Use a positive displacement pipette to avoid dripping.[1]

  • Gravimetric Verification: Close balance doors immediately. Vapors from the melting solid can cause drift in micro-balances.[1]

Step 3: Solubilization (Stock Prep)[1]
  • Solvent Addition: Add the solvent (e.g., Methanol-d4 or HPLC grade Methanol) directly to the weigh boat if possible, or wash the boat into the volumetric flask quantitatively.[1]

  • Dissolution: 4'-Methoxypropiophenone dissolves readily in organic solvents.[1] Vortexing is usually not required and should be avoided to prevent heating.

  • Storage: Transfer immediately to an amber borosilicate vial with a PTFE-lined cap. Store at -20°C or -80°C.

Waste Disposal & Decontamination

Decontamination of Surfaces

Because this substance is an aromatic ketone, it can leave a persistent residue.[1]

  • Primary Wipe: Wipe balance and hood surface with a dry paper towel to remove particulates.[1]

  • Solubilization: Spray area with Ethanol (70%) or Isopropanol.[1] Water alone is ineffective due to low aqueous solubility.[1]

  • Final Clean: Wipe with a detergent solution to remove oily residues.[1]

Disposal Streams
  • Solid Waste: Contaminated gloves, weigh boats, and paper towels must be disposed of as Hazardous Solid Waste (Trace Organics) .[1]

  • Liquid Waste: Stock solutions must be segregated into Non-Halogenated Organic Solvents (unless dissolved in DCM/Chloroform).[1]

  • Deuterium Flagging: Generally, deuterated compounds do not require separate radioactive disposal (unlike Tritium/C14), but check your facility's specific EHS guidelines regarding "heavy" isotopes.[1]

Emergency Response

ScenarioImmediate ActionMedical/Follow-up
Skin Contact Wash immediately with soap and water for 15 minutes.[1] Do not use alcohol/solvents (enhances absorption).[1]Monitor for dermatitis.[1] Consult SDS.
Eye Contact Flush with water/eyewash for 15 minutes, lifting eyelids.[1][3]Seek medical attention immediately (Irritant).
Spill (Solid) Do not sweep (creates dust).[1] Cover with wet paper towel (solvent-dampened) to dissolve/adsorb, then wipe.[1]Dispose as hazardous waste.[1]
Spill (Melted) Absorb with vermiculite or spill pads.[1]Ventilate area.[1][4][5][6]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 87558699, 4'-Methoxypropiophenone. Retrieved from [Link]

  • Ansell Chemical Resistance Guide. Permeation & Degradation Database (7th Ed). (Referenced for Ketone/Nitrile incompatibility).[1][7][8]

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.